Mal-PEG4-Val-Cit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C73H115N11O19 |
|---|---|
Molecular Weight |
1450.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C73H115N11O19/c1-15-48(8)64(56(97-13)43-60(88)83-33-20-24-55(83)66(98-14)49(9)67(90)76-50(10)65(89)52-21-17-16-18-22-52)81(11)71(94)62(46(4)5)80-70(93)63(47(6)7)82(12)73(96)103-44-51-25-27-53(28-26-51)77-68(91)54(23-19-32-75-72(74)95)78-69(92)61(45(2)3)79-57(85)31-35-99-37-39-101-41-42-102-40-38-100-36-34-84-58(86)29-30-59(84)87/h16-18,21-22,25-30,45-50,54-56,61-66,89H,15,19-20,23-24,31-44H2,1-14H3,(H,76,90)(H,77,91)(H,78,92)(H,79,85)(H,80,93)(H3,74,75,95)/t48-,49+,50+,54-,55-,56?,61-,62-,63-,64-,65+,66+/m0/s1 |
InChI Key |
IGBUQSBYLHWDPF-BBSOPHDISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mal-PEG4-Val-Cit-PAB-MMAE structure and chemical properties
This guide provides a comprehensive overview of the structure, chemical properties, and applications of Mal-PEG4-Val-Cit-PAB-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a widely utilized drug-linker conjugate in the field of oncology. It comprises a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), linked to a maleimide (B117702) functional group via a sophisticated linker system. This system is designed to be stable in circulation and to release the cytotoxic payload selectively within target cancer cells. The strategic design of this molecule, incorporating a polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable dipeptide, and a self-immolative spacer, is critical to its efficacy and therapeutic window.
Molecular Structure and Components
The structure of this compound is modular, with each component serving a distinct and vital function in the overall mechanism of action of the resulting ADC.
-
Maleimide (Mal): This functional group provides a reactive site for conjugation to antibodies. Specifically, it reacts with the thiol group of cysteine residues on the antibody surface, forming a stable covalent bond.
-
Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the ADC. It can also help to reduce aggregation and immunogenicity.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a protease-cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many cancer cells. This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the active MMAE drug.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent.[1] It functions as a tubulin polymerization inhibitor, disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2] Due to its high toxicity, MMAE is not suitable for use as a standalone drug but is highly effective as a payload in ADCs.[1][2]
Below is a diagram illustrating the modular structure of this compound.
References
The Transformative Role of PEGylation in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. However, the inherent hydrophobicity of many potent payloads can lead to challenges such as aggregation, rapid clearance, and off-target toxicity, thereby limiting the therapeutic window. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a critical strategy to overcome these limitations. This technical guide provides a comprehensive overview of the importance of PEGylation in ADC development, detailing its impact on pharmacokinetics, immunogenicity, and the overall therapeutic index. This document includes quantitative data comparisons, detailed experimental protocols, and visual representations of key pathways and workflows to equip researchers and drug developers with the necessary knowledge to harness the full potential of PEGylation in next-generation ADCs.
Introduction: The Challenge of Hydrophobicity in ADCs
The efficacy of ADCs is contingent on the successful delivery of a potent cytotoxic payload to tumor cells. Many of the most effective payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are highly hydrophobic. This hydrophobicity can lead to several undesirable properties in the resulting ADC:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to aggregate, leading to reduced efficacy and potential immunogenicity.
-
Rapid Clearance: Aggregated or hydrophobic ADCs are often rapidly cleared from circulation by the reticuloendothelial system (RES), reducing their plasma half-life and tumor accumulation.
-
Off-Target Toxicity: The exposed hydrophobic payload can lead to non-specific uptake by healthy tissues, resulting in off-target toxicities.
-
Limited Drug-to-Antibody Ratio (DAR): The propensity for aggregation often limits the number of drug molecules that can be conjugated to an antibody, potentially reducing the potency of the ADC.
PEGylation offers a powerful solution to mitigate these challenges by creating a hydrophilic shield around the hydrophobic payload, thereby improving the overall physicochemical properties of the ADC.
The Impact of PEGylation on ADC Properties: A Quantitative Analysis
The incorporation of PEG linkers into ADC design has a profound and measurable impact on their performance. The following tables summarize quantitative data from various studies, highlighting the improvements conferred by PEGylation.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | PEG Moiety | Half-Life (t½) | Clearance Rate | Fold Change in Half-Life | Reference |
| Affibody-MMAE (HM) | None | 19.6 min | - | - | [1] |
| Affibody-PEG4k-MMAE (HP4KM) | 4 kDa PEG | 49.2 min | - | 2.5-fold increase | [1] |
| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa PEG | 219.0 min | - | 11.2-fold increase | [1] |
| Non-PEGylated ADC (DAR 8) | None | - | ~15 mL/day/kg | - | [2] |
| PEGylated ADC (PEG8, DAR 8) | PEG8 | - | ~5 mL/day/kg | - | [2] |
| Trastuzumab-DM1 (L-PEG24) | Linear 24-unit PEG | - | Slower clearance | - | [2] |
| Trastuzumab-DM1 (P-(PEG12)2) | Branched 2x12-unit PEG | - | ~3-fold higher AUC | - | [2] |
Table 2: Influence of PEGylation on In Vitro Cytotoxicity (IC50)
| ADC Construct | PEG Moiety | Cell Line | IC50 Value | Fold Change in Cytotoxicity | Reference |
| Affibody-MMAE (HM) | None | NCI-N87 | 4.94 nM | - | [1] |
| Affibody-PEG4k-MMAE (HP4KM) | 4 kDa PEG | NCI-N87 | 31.9 nM | 6.5-fold decrease | [1] |
| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa PEG | NCI-N87 | 111.3 nM | 22.5-fold decrease | [1] |
| αCD30-MMAE | None | L540cy | 0.03 µg/mL | - | [3] |
| αCD30-PEG8-MMAE | PEG8 | L540cy | 0.03 µg/mL | No significant change | [3] |
Table 3: Effect of PEGylation on In Vivo Efficacy
| ADC Construct | PEG Moiety | Tumor Model | Efficacy Outcome | Reference |
| Non-PEGylated ADC | None | L540cy xenograft | 11% decrease in tumor weight | [4] |
| PEGylated ADC (2-4 units) | PEG2-4 | L540cy xenograft | 35-45% decrease in tumor weight | [4] |
| PEGylated ADC (8-24 units) | PEG8-24 | L540cy xenograft | 75-85% reduction in tumor weight | [4] |
Key Experimental Protocols in PEGylated ADC Development
The successful development of PEGylated ADCs relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Thiol-Maleimide PEGylation of an Antibody
This protocol describes the conjugation of a maleimide-activated PEG linker to the thiol groups of a partially reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated PEG linker (e.g., MAL-PEG-NHS ester)
-
Conjugation buffer: PBS, pH 7.0-7.5, degassed
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 2-5 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
PEGylation Reaction:
-
Dissolve the maleimide-activated PEG linker in the conjugation buffer.
-
Add a 5-20 molar excess of the PEG linker to the reduced antibody solution.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the PEG linker to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated ADC from unreacted PEG linker and other small molecules using SEC or TFF.
-
For SEC, use a column with an appropriate molecular weight cutoff (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) (see Protocol 3.2).
-
Assess the aggregation level by SEC.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different numbers of conjugated drug-linkers based on their hydrophobicity.
Materials:
-
PEGylated ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the PEGylated ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the PEGylated ADC to kill target cancer cells in culture.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium
-
PEGylated ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PEGylated ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 4 hours at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizing the Impact of PEGylation: Signaling Pathways and Workflows
General Mechanism of Action and Intracellular Trafficking of an ADC
The following diagram illustrates the typical journey of an ADC from binding to the cell surface to the release of its cytotoxic payload, which then induces apoptosis. PEGylation can influence this process by improving the ADC's stability in circulation, allowing for more efficient delivery to the tumor site.
Preclinical Development Workflow for a PEGylated ADC
The development of a PEGylated ADC is a multi-step process that requires careful planning and execution. The following workflow diagram outlines the key stages from initial design to in vivo testing.
Challenges and Future Directions
While PEGylation offers significant advantages, there are still challenges to consider:
-
Heterogeneity: Traditional PEGylation methods can result in a heterogeneous mixture of ADC species with varying numbers of PEG chains and drug molecules, which can complicate characterization and manufacturing. Site-specific conjugation technologies are being developed to address this issue.
-
Immunogenicity of PEG: Although generally considered non-immunogenic, there have been reports of anti-PEG antibodies in some patients, which can lead to accelerated clearance of the PEGylated drug.
-
Steric Hindrance: The PEG chain can sometimes sterically hinder the binding of the antibody to its target antigen, although this is not always the case and depends on the conjugation site and the size of the PEG.
Future research in this area is focused on developing next-generation PEGylation strategies, including:
-
Site-specific PEGylation: To create homogeneous ADCs with a defined DAR and PEG-to-antibody ratio.
-
Cleavable PEG linkers: To enable the release of the payload only in the tumor microenvironment.
-
Alternative polymers: Exploring other hydrophilic polymers as alternatives to PEG to address potential immunogenicity concerns.
Conclusion
PEGylation has become an indispensable tool in the development of antibody-drug conjugates, particularly for those carrying hydrophobic payloads. By improving solubility, stability, and pharmacokinetic properties, PEGylation significantly enhances the therapeutic index of ADCs. The quantitative data and experimental protocols provided in this guide underscore the profound impact of this technology. As ADC technology continues to evolve, innovative PEGylation strategies will play a pivotal role in creating safer and more effective cancer therapies.
References
The Synthesis and Purification of Mal-PEG4-Val-Cit-PAB-MMAE: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG4-Val-Cit-PAB-MMAE. This guide details the multi-step synthetic process, purification methodologies, and critical analytical characterization techniques. Quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the synthetic workflow and the mechanism of action.
Introduction
Antibody-drug conjugates are a rapidly growing class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][2] The this compound is a widely utilized linker-payload combination in ADC development.[][4][5] This system comprises several key components:
-
Maleimide (B117702) (Mal): A reactive group that enables covalent attachment to cysteine residues on a monoclonal antibody (mAb).[5]
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and improves pharmacokinetic properties.[5][6]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[1][7][8]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active cytotoxic payload.[1][9]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][10][11]
The successful synthesis and purification of this complex molecule are critical for producing a safe and effective ADC.
Synthesis of this compound Drug-Linker
The synthesis of the this compound drug-linker is a multi-step process that involves the sequential assembly of its constituent parts. The overall workflow can be broken down into the synthesis of the core components and their subsequent coupling.
Synthesis of the Val-Cit-PAB Moiety
The synthesis of the Val-Cit-PAB core often begins with the preparation of the dipeptide-spacer unit. An alternative and often higher-yielding method involves a six-step process starting from L-Citrulline.[2] This improved methodology avoids undesirable epimerization and results in a more efficient synthesis.[2][7]
Coupling of MMAE to the Val-Cit-PAB Linker
Once the Val-Cit-PAB linker is synthesized, the potent cytotoxic payload, MMAE, is coupled to it. This is a critical step that requires careful control of reaction conditions to ensure high yield and purity.
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-MMAE [12]
-
Dissolution: Dissolve the cleavable activated ester linker (Fmoc-VC-PAB-PNP) (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF and dry pyridine.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilization: Lyophilize the purified product to obtain Fmoc-VC-PAB-MMAE as a pale yellow solid.
| Reagent/Parameter | Condition | Expected Outcome |
| Fmoc-VC-PAB-PNP | 1.1 equivalents | |
| MMAE | 1.0 equivalents | |
| HOBt | 1.0 equivalents | |
| Solvent | Anhydrous DMF, dry pyridine | |
| Temperature | Room Temperature | |
| Yield | 78% | Fmoc-VC-PAB-MMAE |
Synthesis of the Maleimide-PEG4 Linker
The Maleimide-PEG4 linker provides the reactive handle for conjugation to the antibody. Its synthesis involves the reaction of a PEGylated amine with a maleimide-functionalized activated ester.
Experimental Protocol: Synthesis of Azide-PEG4-maleimide (In Situ) [13]
-
Preparation: Add 1.0 eq of solid 3-Maleimidopropionic acid NHS-ester to a solution of 1.1 eq Azide-PEG4-amine in a dry organic solvent (e.g., DMSO or DMF).
-
Reaction: Stir or shake the mixture for 30 minutes at room temperature.
-
Monitoring: Use Thin Layer Chromatography (TLC) to confirm the completion of the reaction.
| Reagent/Parameter | Condition |
| 3-Maleimidopropionic acid NHS-ester | 1.0 equivalents |
| Azide-PEG4-amine | 1.1 equivalents |
| Solvent | Dry DMSO or DMF |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
Note: Azide-PEG4-maleimide is not stable and should be prepared in situ immediately before use.[13]
Final Assembly of this compound
The final step in the drug-linker synthesis is the coupling of the Maleimide-PEG4 unit to the deprotected Val-Cit-PAB-MMAE.
Experimental Protocol: Deprotection and Coupling [14]
-
Fmoc Deprotection: A solution of Fmoc-Val-Cit-PAB-MMAE and piperidine (B6355638) in DMF is stirred at room temperature for 2 hours. The solvent is then removed under a stream of nitrogen to yield crude H-Val-Cit-PAB-MMAE.
-
Coupling: The crude H-Val-Cit-PAB-MMAE is then reacted with the activated Maleimide-PEG4 linker (e.g., Mal-PEG4-NHS ester) to yield the final product.
| Step | Reagents | Solvent | Time | Temperature |
| Fmoc Deprotection | Fmoc-Val-Cit-PAB-MMAE, Piperidine | DMF | 2 hours | Room Temp. |
| Coupling | H-Val-Cit-PAB-MMAE, Mal-PEG4-NHS ester | Anhydrous DMF | 1 hour | Room Temp. |
Conjugation to the Monoclonal Antibody
The this compound drug-linker is conjugated to a monoclonal antibody (mAb) through the maleimide group, which reacts with free thiol groups on the antibody. These thiol groups are typically generated by the reduction of interchain disulfide bonds.
Experimental Protocol: Antibody-MMAE Conjugation [4][15]
-
Antibody Reduction: The antibody is treated with a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce a controlled number of interchain disulfide bonds, generating free thiol groups.
-
Conjugation: The maleimide-activated VC-PAB-MMAE is added to the reduced antibody solution. The reaction is typically carried out at a controlled temperature and pH.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities.
| Step | Key Parameters | Typical Conditions | Expected Outcome |
| Antibody Reduction | Reducing Agent, Molar Ratio, Temp., Time | TCEP (2-5 eq.), 37°C, 1-3 h | Generation of free thiols |
| Conjugation | Drug-linker molar excess, Temp., Time | 4-8 fold excess, 4°C to RT, 1-4 h | Covalent attachment of drug-linker |
| Average DAR | ~4 |
DAR: Drug-to-Antibody Ratio
Purification of the Antibody-Drug Conjugate
Purification of the ADC is a critical step to ensure a homogenous product with a defined drug-to-antibody ratio (DAR).[16][17] Hydrophobic Interaction Chromatography (HIC) is the most common method used for this purpose.[16][18][19][20][21]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the cytotoxic drug MMAE is hydrophobic, the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[20] This allows for the separation of ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.).[19][20]
Experimental Protocol: HIC Purification of ADCs [18][21]
-
Column Equilibration: Equilibrate the HIC column (e.g., Phenyl-650S) with a high salt buffer (Buffer A).
-
Sample Loading: Adjust the ADC sample to a high salt concentration and load it onto the column.
-
Elution: Elute the bound ADC using a gradient of decreasing salt concentration (increasing Buffer B). The different DAR species will elute at different salt concentrations, with higher DAR species eluting later.
-
Fraction Collection: Collect the fractions corresponding to the desired DAR species.
| Parameter | Condition |
| Stationary Phase | Phenyl-based resin (e.g., ToyoPearl Phenyl-650S) |
| Mobile Phase A | 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Elution | Linear or step gradient of decreasing salt concentration |
Analytical Characterization
Thorough analytical characterization is essential to ensure the quality, consistency, and safety of the final ADC product.[22][23][24][25] A variety of analytical techniques are employed to assess key quality attributes.
| Analytical Method | Parameter Measured |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution, purity[19][20] |
| Mass Spectrometry (MS) | Intact mass of ADC, DAR, confirmation of conjugation sites[22][23][26][27] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation[28] |
| Reversed-Phase HPLC (RP-HPLC) | Purity of the drug-linker and ADC |
| UV-Vis Spectroscopy | Protein concentration and DAR estimation[20] |
Visual Diagrams
Synthesis Workflow
Caption: Synthetic workflow for this compound.
ADC Conjugation and Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. This compound, ADC linker | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. rsc.org [rsc.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. frontagelab.com [frontagelab.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. researchgate.net [researchgate.net]
The Stability Nexus: An In-depth Technical Guide to the Mal-PEG4-Val-Cit-PAB-MMAE ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro and in vivo stability of the Maleimide-PEG4-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethylauristatin E (Mal-PEG4-Val-Cit-PAB-MMAE) linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Understanding the stability profile of this linker is paramount for the development of safe and efficacious ADC therapeutics. An ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently releasing its cytotoxic payload within the target tumor cells.[1]
The this compound linker is a sophisticated, cleavable system designed to meet these stringent requirements. It incorporates several key functional units:
-
Maleimide (Mal): A thiol-specific reactive group for covalent conjugation to cysteine residues on the monoclonal antibody.[2]
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and improves pharmacokinetic properties.[3][]
-
Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[5]
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following Val-Cit cleavage, undergoes a 1,6-elimination reaction to release the unmodified payload.[6][7]
-
MMAE (Monomethylauristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][8]
This guide will delve into the quantitative stability data, detailed experimental protocols for stability assessment, and visual representations of the key mechanisms and workflows associated with this linker.
Quantitative Stability Data
The stability of an ADC is a critical attribute that influences its therapeutic index.[1] The following tables summarize the stability characteristics of ADCs featuring Val-Cit linkers, providing a comparative overview of their performance in various biological matrices. It is important to note that stability can be influenced by the antibody, conjugation site, and the specific experimental conditions.
| Matrix | Species | Time | Parameter Measured | Result | Reference |
| Plasma | Human | 7 days | Payload Loss | Highly stable | [7][9] |
| Plasma | Rat | 7 days | Payload Loss | ~20% payload loss | [10] |
| Plasma | Mouse | - | Linker Stability | Unstable due to carboxylesterase 1C (Ces1C) | [6][10][11] |
| Whole Blood | Mouse | 24 hours | Correlation to in vivo stability (R²) | 0.87 | [12][13] |
| Plasma (frozen) | Mouse | 24 hours | Correlation to in vivo stability (R²) | 0.01 | [12][13] |
| Plasma (unfrozen) | Mouse | 24 hours | Correlation to in vivo stability (R²) | 0.34 | [12][13] |
| Enzyme | Condition | Linker | Observation | Reference |
| Cathepsin B | Lysosomal environment (pH 5.0-6.0, with DTT) | Val-Cit | Efficient cleavage | [5] |
| Human Neutrophil Elastase | In vitro assay | Val-Cit | Cleavage of the peptide bond between Val and Cit | [14] |
| Carboxylesterase 1C (Ces1C) | Mouse Plasma | Val-Cit | Susceptible to cleavage | [6][10][11] |
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments used to evaluate the in vitro and in vivo stability of the this compound linker.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation and aggregation of an ADC in plasma from various species.[1]
Methodology:
-
Preparation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C.[1][15]
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 144, 168 hours).[1][15]
-
Sample Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[1]
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs are used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique directly measures the intact ADC, free payload, and any payload adducts (e.g., payload-albumin).[1][17] Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.[9] The average Drug-to-Antibody Ratio (DAR) is a key parameter monitored over time.[9]
-
In Vitro Whole Blood Stability Assay
Objective: To provide a more predictive in vitro model for in vivo stability, especially in species where plasma stability shows poor correlation.[12][13]
Methodology:
-
Incubation: The ADC is incubated in whole blood from the species of interest at 37°C.
-
Time Points: Samples are collected at various time points (e.g., 0, 24 hours).[12][13]
-
Analysis: Affinity capture liquid chromatography-mass spectroscopy (LC-MS) is used to characterize modifications of the drug conjugate.[12] This method has shown a better correlation with in vivo stability outcomes compared to plasma assays, particularly in mice.[12][13]
In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the stability and pharmacokinetic profile of the ADC in a living organism.
Methodology:
-
Animal Dosing: The ADC is administered to a relevant animal model (e.g., mouse, rat, cynomolgus monkey).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[1]
-
Sample Processing: Blood is processed to isolate plasma.[1]
-
Bioanalysis:
Cathepsin B Cleavage Assay
Objective: To confirm the specific enzymatic cleavage of the Val-Cit linker.
Methodology:
-
Substrate: A fluorogenic peptide substrate containing the Val-Cit sequence linked to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) can be used.[5] Alternatively, the ADC itself can be used.
-
Reaction Setup: The substrate is incubated with activated Cathepsin B in an appropriate assay buffer (pH 5.0-6.0 with DTT) at 37°C.[5]
-
Detection:
-
For fluorogenic substrates, the increase in fluorescence over time is measured using a fluorescence plate reader. The rate of cleavage is determined from the slope of the fluorescence versus time plot.[5]
-
For the ADC, the reaction mixture is analyzed at different time points by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
-
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Linker Structure and Cleavage Mechanism
Caption: Intracellular cleavage and self-immolation of the Val-Cit-PAB linker.
In Vitro Plasma Stability Workflow
Caption: Experimental workflow for in vitro plasma stability assessment of an ADC.
In Vivo Stability Assessment Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, ADC linker | BroadPharm [broadpharm.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Blueprint: Key Characteristics of Potent Tubulin Inhibitors in Antibody-Drug Conjugates
For Immediate Release
[City, State] – In the intricate world of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of precision. At the heart of these sophisticated biotherapeutics lies the cytotoxic payload, a molecular warhead designed to eradicate malignant cells. Among the most clinically successful payloads are the tubulin inhibitors, potent agents that disrupt the cellular machinery essential for cell division. This technical guide provides an in-depth exploration of the core characteristics that define the most effective tubulin inhibitors for ADC development, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Disruptions
Tubulin inhibitors employed in ADCs exert their cytotoxic effects by interfering with the dynamics of microtubules, critical components of the cytoskeleton involved in cell division.[1][2] These payloads fall into two primary categories based on their mechanism of action:
-
Microtubule Destabilizers: This class, which includes the widely used auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), functions by inhibiting tubulin polymerization.[2][3] By binding to tubulin subunits, they prevent the assembly of microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2][3]
-
Microtubule Stabilizers: In contrast, agents like taxanes promote the polymerization of tubulin and stabilize the resulting microtubules. This unnatural stability also disrupts the delicate balance required for proper mitotic spindle function, leading to a similar outcome of G2/M arrest and apoptosis.
The profound potency of these agents, often exhibiting cytotoxicity in the picomolar to nanomolar range, makes them ideal candidates for ADCs, where only a small number of payload molecules may reach the target cancer cell.[2]
Quantitative Potency of Leading Tubulin Inhibitors
The in vitro cytotoxicity of tubulin inhibitor payloads is a critical determinant of their potential efficacy in an ADC construct. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes representative IC50 values for prominent auristatin and maytansinoid payloads against various cancer cell lines.
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| MMAE | BxPC-3 (Pancreatic) | 0.97 | [4] |
| PSN-1 (Pancreatic) | 0.99 | [4] | |
| Capan-1 (Pancreatic) | 1.10 | [4] | |
| Panc-1 (Pancreatic) | 1.16 | [4] | |
| SKBR3 (Breast) | 3.27 | [5] | |
| HEK293 (Kidney) | 4.24 | [5] | |
| MMAF | Multiple Cell Lines | Generally higher than MMAE | [6] |
| DM1 | Various Cell Lines | Similar to MMAE | [] |
| DM4 | Various Cell Lines | Similar to MMAE | [] |
Physicochemical Properties: The Balancing Act of Efficacy and Developability
Beyond sheer potency, the physicochemical properties of a tubulin inhibitor payload are paramount for the successful development of an ADC. These characteristics influence the drug-to-antibody ratio (DAR), stability, solubility, and pharmacokinetic profile of the final conjugate.
| Property | Importance in ADCs | Key Considerations | Representative Values |
| Aqueous Solubility | Prevents aggregation of the ADC, which can lead to immunogenicity and altered pharmacokinetics. | Payloads with higher hydrophilicity are generally preferred. Modifications can be made to enhance solubility. | MMAF is more hydrophilic than MMAE.[3] |
| Lipophilicity (LogP) | Influences cell membrane permeability and the potential for off-target toxicity. A delicate balance is required. | High lipophilicity can lead to ADC aggregation and faster clearance. Lower lipophilicity may hinder cell entry of the released payload. | MC-VC-PAB-MMAE (AlogP: 4.79) is more hydrophobic than MCC-maytansinoid (AlogP: 3.76). |
| Chemical Stability | Ensures the payload remains intact while attached to the antibody in circulation, preventing premature release and systemic toxicity. | Linker chemistry plays a crucial role in maintaining stability until the ADC reaches the target cell. | Auristatins and maytansinoids generally exhibit good stability under physiological conditions.[] |
| Functional Groups for Conjugation | The presence of a suitable chemical handle is necessary for conjugation to the linker. | Thiols and amines are common functional groups utilized for conjugation. | DM1 and DM4 are derivatives of maytansine (B1676224) modified to contain a thiol group for linkage. |
Signaling Pathways and Experimental Workflows
The development and evaluation of potent tubulin inhibitors for ADCs involve a series of well-defined experimental workflows and a deep understanding of the downstream cellular signaling pathways they trigger.
Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis
Tubulin inhibitors trigger a cascade of events commencing with the disruption of microtubule dynamics, leading to mitotic arrest and culminating in programmed cell death.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
General Workflow for ADC Development and Evaluation
The path from identifying a potent tubulin inhibitor to a clinically viable ADC is a multi-step process involving rigorous evaluation at each stage.
Caption: General workflow for ADC development and evaluation.
Key Experimental Protocols
The characterization of tubulin inhibitors and their corresponding ADCs relies on a suite of standardized experimental protocols.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the IC50 of the free tubulin inhibitor or the ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (free payload or ADC) and control articles (unconjugated antibody, vehicle).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for a further 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
Objective: To assess the in vitro effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Prepare a tubulin polymerization mix on ice containing purified tubulin, a general tubulin buffer, GTP, and glycerol.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Initiation: In a pre-warmed 96-well plate, add the compound dilutions followed by the cold tubulin polymerization mix.
-
Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the change in absorbance at 340 nm (for turbidity-based assays) or fluorescence (Excitation: 360 nm, Emission: 450 nm for fluorescence-based assays) over time (e.g., every 60 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. Inhibitors of tubulin polymerization will show a dose-dependent decrease in the rate and extent of polymerization.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Conclusion
The selection of a tubulin inhibitor as a payload for an ADC is a multifaceted process that extends beyond identifying the most potent molecule. A successful payload must possess a harmonious balance of high cytotoxicity, appropriate physicochemical properties that lend themselves to a stable and effective ADC, and a well-understood mechanism of action. The auristatins and maytansinoids have set a high bar, demonstrating clinical success and providing a blueprint for the development of next-generation tubulin inhibitors. As our understanding of the intricate interplay between payload, linker, and antibody deepens, so too will our ability to design and engineer more effective and safer ADCs for the treatment of cancer.
References
- 1. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
- 2. Antibody-Drug Conjugates: Microtubule Inhibitors, DNA Binders, and Topoisomerase Inhibitors [biointron.com]
- 3. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of Mal-PEG4-Val-Cit-PAB-MMAE to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents, such as Monomethyl Auristatin E (MMAE), directly to cancer cells. This targeted delivery is achieved by conjugating the cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen. The linker, in this case, Maleimide-PEG4-Valine-Citrulline-p-aminobenzylcarbamate (Mal-PEG4-Val-Cit-PAB), plays a crucial role in the stability and efficacy of the ADC. It ensures the stable attachment of MMAE to the antibody in circulation and allows for its conditional release within the target cancer cell.
This document provides a comprehensive protocol for the conjugation of Mal-PEG4-Val-Cit-PAB-MMAE to a monoclonal antibody. The methodology is based on the reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with the maleimide-functionalized linker-payload. Detailed procedures for purification and characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR), are also provided.
Principle of the Method
The conjugation process is a two-step chemical reaction. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). This step exposes free sulfhydryl (thiol) groups on the cysteine residues. The extent of reduction is carefully controlled to achieve a desired number of available thiols per antibody, which in turn determines the final drug-to-antibody ratio.
In the second step, the maleimide (B117702) group of the this compound linker-payload reacts with the newly generated thiol groups on the antibody via a Michael addition reaction. This reaction forms a stable thioether bond, covalently linking the cytotoxic drug to the antibody. The resulting ADC is then purified to remove unconjugated antibody, excess drug-linker, and aggregates.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., IgG1)
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 8.0
-
N-acetylcysteine (NAC) or L-Cysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) column (e.g., AdvanceBio RP-mAb Diphenyl)
-
Ammonium Sulfate
-
Sodium Phosphate
-
Isopropyl Alcohol (IPA)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
Part 1: Partial Reduction of the Monoclonal Antibody
This protocol aims for a partial reduction to achieve an average DAR of approximately 4. Optimization may be required for different antibodies.
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS or Borate Buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP-HCl (e.g., 10 mM) in the same buffer.
-
Reduction Reaction: Add the TCEP solution to the antibody solution to a final TCEP concentration of approximately 2-4 mM. The optimal concentration should be determined empirically for each antibody.[1][2]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[1]
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column or a buffer exchange method like tangential flow filtration (TFF) equilibrated with PBS, pH 7.4. This step is critical to prevent the reduction of the maleimide group on the drug-linker in the subsequent step.
Part 2: Conjugation of this compound to the Reduced Antibody
-
Drug-Linker Preparation: Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound solution to the reduced and purified antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold molar excess over the available thiol groups) is recommended.[3] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[4]
-
Quenching the Reaction: To quench any unreacted maleimide groups, add a solution of N-acetylcysteine or L-Cysteine to the reaction mixture at a final concentration of approximately 1 mM. Incubate for an additional 20-30 minutes at room temperature.
Part 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, unconjugated antibody, and aggregates. A multi-step purification strategy is often employed.
-
Initial Purification (Desalting/Buffer Exchange): Use a desalting column or TFF to remove the excess, unreacted drug-linker and quenching agent. The ADC is exchanged into a suitable formulation buffer (e.g., PBS).
-
Aggregate Removal (Size Exclusion Chromatography - SEC): To remove high molecular weight aggregates that may have formed during the conjugation process, perform SEC.[5]
-
DAR Species Separation (Hydrophobic Interaction Chromatography - HIC) (Optional): For applications requiring a more homogenous DAR distribution, preparative HIC can be used to separate ADC species with different DAR values.
Characterization of the Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
HIC is a powerful technique to separate ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[7][8]
-
HIC-HPLC System: An HPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).[6]
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.[6]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropyl Alcohol.[6]
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-24 min: 100% B
-
24-27 min: 0% B (re-equilibration)[6]
-
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV at 280 nm.
-
Data Analysis: Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be separated. The average DAR is calculated from the relative peak area of each species.
Characterization by RP-HPLC
RP-HPLC can be used to assess the purity of the ADC and to determine the DAR after reduction of the ADC.
-
Sample Preparation (for reduced ADC analysis): The ADC sample is denatured and reduced (e.g., with DTT) to separate the light and heavy chains.[6]
-
RP-HPLC System: An HPLC system with a UV detector and a suitable RP column (e.g., AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from approximately 30% to 50% B over 20-30 minutes is a good starting point for optimization.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 70°C.[6]
-
Detection: UV at 280 nm.
-
Data Analysis: The chromatogram will show peaks for the unconjugated and conjugated light and heavy chains, allowing for the calculation of the average DAR.
Quantitative Data Summary
| Parameter | Method | Typical Value/Range | Reference |
| Antibody Reduction | |||
| TCEP Concentration | - | 2-4 mM | [1][2] |
| Incubation Time | - | 1-2 hours | [1] |
| Incubation Temperature | - | 37°C | [1] |
| Conjugation | |||
| Drug-Linker to Antibody Molar Ratio | - | 5-10 fold excess over thiols | [3] |
| Incubation Time | - | 1-4 hours | [4] |
| Incubation Temperature | - | Room Temperature | [4] |
| Characterization | |||
| Average DAR | HIC-HPLC | 3.5 - 4.0 | [9] |
| Monomer Purity | SEC-HPLC | >95% | [10] |
| Free Drug Level | RP-HPLC | <1% | - |
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: MMAE mechanism of action pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Mal-PEG4-Val-Cit-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. The Mal-PEG4-Val-Cit-PAB-MMAE linker-payload system is a widely utilized platform in ADC development. It features a maleimide (B117702) group for conjugation to the antibody's sulfhydryl groups, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin-cleavable valine-citrulline (Val-Cit) linker for controlled drug release within the target cell, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent antimitotic agent monomethyl auristatin E (MMAE).
Comprehensive analytical characterization is critical to ensure the safety, efficacy, and quality of these complex biomolecules. This document provides detailed application notes and protocols for the key analytical methods used to characterize this compound ADCs, including the determination of drug-to-antibody ratio (DAR), quantification of free drug and related impurities, assessment of aggregation, and identification of conjugation sites.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs.[1][2] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[3][4] HIC separates the ADC into species with different DAR values (e.g., DAR0, DAR2, DAR4, DAR6, DAR8), allowing for the calculation of the average DAR and the assessment of drug load distribution.[2]
Experimental Protocol
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[4]
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | 5.2 | 150,000 | 5.0 |
| DAR2 | 9.8 | 900,000 | 30.0 |
| DAR4 | 13.5 | 1,500,000 | 50.0 |
| DAR6 | 16.2 | 360,000 | 12.0 |
| DAR8 | 18.1 | 90,000 | 3.0 |
| Average DAR | 4.0 |
Experimental Workflow
Analysis of Residual Free Drug by Reversed-Phase HPLC (RP-HPLC)
Quantification of residual free drug-linker (this compound) and related impurities is a critical quality attribute as free cytotoxic drugs can lead to off-target toxicity.[5] RP-HPLC is a robust method for separating and quantifying these small molecule impurities from the large ADC protein.[6]
Experimental Protocol
Materials:
-
ADC sample
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
RP-HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
To 100 µL of ADC sample (typically 1-10 mg/mL), add 300 µL of ACN to precipitate the protein.[5]
-
Vortex and centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 248 nm (MMAE chromophore)
-
Injection Volume: 50 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 70 30 95 35 95 36 20 | 40 | 20 |
-
-
Data Analysis:
-
Generate a standard curve using a reference standard of this compound.
-
Quantify the amount of free drug in the sample by comparing its peak area to the standard curve.
-
Express the result as a percentage of the total ADC concentration or in µg/mL.
-
Data Presentation
| Sample | Free Drug Peak Area | Concentration (µg/mL) | % of Total ADC |
| ADC Batch 1 | 5,280 | 0.53 | 0.053% |
| ADC Batch 2 | 7,120 | 0.71 | 0.071% |
| ADC Batch 3 | 4,550 | 0.46 | 0.046% |
Experimental Workflow
Assessment of Aggregation by Size Exclusion Chromatography (SEC)
Aggregation is a critical quality attribute for biotherapeutics as it can impact efficacy and immunogenicity.[3][7][8] Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively separating monomers from dimers and higher molecular weight (HMW) species.[3][8]
Experimental Protocol
Materials:
-
ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8[9]
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Run Time: 30 minutes (isocratic)
-
-
Data Analysis:
-
Integrate the peak areas for the HMW species and the monomer.
-
Calculate the percentage of HMW species using the following formula: % HMW = (Area of HMW peaks / Total Area of all peaks) * 100
-
Data Presentation
| Sample | Monomer Peak Area | HMW Peak Area | % HMW |
| ADC Batch 1 (t=0) | 9,850,000 | 99,500 | 1.0% |
| ADC Batch 1 (stressed) | 9,450,000 | 550,000 | 5.5% |
| ADC Batch 2 (t=0) | 9,920,000 | 80,000 | 0.8% |
Experimental Workflow
Conjugation Site Analysis by Peptide Mapping with LC-MS
Peptide mapping is a powerful technique to identify the specific cysteine residues on the antibody where the drug-linker is attached.[10] This method involves enzymatic digestion of the ADC, followed by chromatographic separation of the resulting peptides and mass spectrometric analysis to identify the drug-conjugated peptides.[8][10]
Experimental Protocol
Materials:
-
ADC sample
-
Denaturing Buffer: 8 M Guanidine-HCl or Urea in 100 mM Tris-HCl, pH 7.8[8]
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 50 mM Iodoacetamide (IAM)
-
Enzyme: Trypsin (sequencing grade)
-
Quenching Solution: 10% Formic Acid
-
LC-MS system (e.g., Q-TOF) with a C18 column
Procedure:
-
Sample Preparation (Enzymatic Digestion):
-
Denaturation: Dilute the ADC sample to 1 mg/mL in denaturing buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.[8]
-
Alkylation: Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.[8] This step is to cap any unreacted cysteines.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Digestion: Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w) and incubate at 37°C overnight.
-
Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: A shallow gradient from 5% to 40% Mobile Phase B over 60-90 minutes is typically used to resolve the complex peptide mixture.
-
MS and MS/MS Acquisition: Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a protein sequence database and specialized software to search the MS/MS data to identify peptides.
-
Identify drug-conjugated peptides by searching for the mass of the peptide plus the mass of the this compound adduct.
-
Confirm the conjugation site by manual inspection of the MS/MS spectra for fragment ions that pinpoint the modified cysteine residue.
-
Data Presentation
| Peptide Sequence | Observed Mass (Da) | Expected Mass (Da) | Mass Difference (ppm) | Conjugation Site |
| TPECPSHTSC(Mal-PEG4-...)K | 3456.78 | 3456.75 | 8.7 | Heavy Chain Cys220 |
| VSC(Mal-PEG4-...)VMHEALHNHYTQK | 4123.45 | 4123.42 | 7.3 | Light Chain Cys214 |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. CN112285238A - A liquid chromatography method for detecting the content of free small molecules of ADC drugs - Google Patents [patents.google.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MMAE-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent and a prominent cytotoxic payload used in ADCs.[2][3][4] Due to its high potency, often 100 to 1000 times more effective than traditional chemotherapeutics like doxorubicin, MMAE is too toxic for systemic administration as a standalone drug.[4][5][] When conjugated to a monoclonal antibody that targets a tumor-associated antigen, its cytotoxic effects can be precisely delivered to cancer cells.[4][5][]
These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of MMAE-based ADCs using common colorimetric assays, such as the MTT and XTT assays. Adherence to this protocol will enable researchers to generate reliable and reproducible data for the selection and characterization of ADC candidates.[1]
Mechanism of Action of MMAE-Based ADCs
The therapeutic effect of an MMAE-based ADC is a multi-step process:
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.[5] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[5]
-
Lysosomal Trafficking and Payload Release: The internalized vesicle (endosome) fuses with a lysosome.[5] The acidic environment and proteolytic enzymes, such as Cathepsin B, within the lysosome cleave the linker, releasing the active MMAE payload into the cytoplasm.[2][5]
-
Disruption of Microtubule Dynamics: Once liberated, MMAE inhibits cell division by blocking the polymerization of tubulin, a critical component of microtubules.[2][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[5][7]
-
Induction of Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis.[5]
-
Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[5] This "bystander effect" can enhance the anti-tumor efficacy of the ADC.[5]
Signaling Pathway of MMAE-Induced Cytotoxicity
Caption: Mechanism of action of an MMAE-based ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
The general workflow for assessing the in vitro cytotoxicity of an MMAE-based ADC is outlined below. This process involves cell seeding, treatment with the ADC, and subsequent measurement of cell viability.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Use of Mal-PEG4-Val-Cit-PAB-MMAE in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for utilizing antibody-drug conjugates (ADCs) incorporating the Mal-PEG4-Val-Cit-PAB-MMAE linker-payload system in preclinical xenograft models. This document outlines the mechanism of action, detailed experimental protocols for efficacy and toxicity studies, and representative data to guide study design and interpretation.
Introduction and Mechanism of Action
The this compound is a sophisticated ADC linker-payload system designed for targeted delivery of the potent antimitotic agent, monomethyl auristatin E (MMAE), to cancer cells. Each component of this system plays a critical role in the ADC's stability, specificity, and efficacy.
-
Maleimide (Mal): Enables site-specific conjugation to cysteine residues on the monoclonal antibody (mAb).
-
Polyethylene Glycol (PEG4): A hydrophilic spacer that improves the ADC's solubility and pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is stable in the bloodstream but is efficiently cleaved by cathepsin B, a protease that is upregulated in the lysosomes of tumor cells.[1][2]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified MMAE payload.[2]
-
Monomethyl Auristatin E (MMAE): A potent microtubule inhibitor that binds to tubulin, disrupting the microtubule network, which leads to G2/M phase cell cycle arrest and apoptosis.[3][4]
The ADC exerts its cytotoxic effect through a multi-step process:
-
The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.[5]
-
The ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[2]
-
Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit linker.[1][6]
-
This cleavage triggers the self-immolation of the PAB spacer, releasing active MMAE into the cytoplasm.[2]
-
MMAE binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][6][7]
Data Presentation: Efficacy in Xenograft Models
The following tables summarize representative quantitative data from preclinical studies of MMAE-based ADCs in various xenograft models. This data is intended to provide a general understanding of the potential efficacy and guide dose selection.
Table 1: Efficacy of an Anti-HER2 ADC-MMAE in a Breast Cancer Xenograft Model
| Parameter | Details |
| Cell Line | BT-474 (HER2-positive breast cancer) |
| Animal Model | Balb-c nude mice |
| ADC | Anti-HER2-vc-MMAE |
| Dosage | 1 and 5 mg/kg |
| Administration Route | Intravenous (IV) |
| Treatment Schedule | Two injections |
| Tumor Growth Inhibition | At 5 mg/kg, full tumor regression was observed. |
| Outcome | All animals treated with 5 mg/kg remained tumor-free seven weeks after the end of treatment. |
| Reference | [3] |
Table 2: Efficacy of an Anti-CD30 ADC-MMAE in a Non-Hodgkin's Lymphoma Xenograft Model
| Parameter | Details |
| Cell Line | Karpas-299 (CD30-positive Non-Hodgkin's Lymphoma) |
| Animal Model | CB17 SCID mice |
| ADC | Anti-CD30-vc-MMAE (Brentuximab vedotin analog) |
| Dosage | 0.5 and 1 mg/kg |
| Administration Route | Intravenous (IV) |
| Treatment Schedule | Single injection |
| Tumor Growth Inhibition | Dose-dependent anti-tumoral efficacy. |
| Outcome | At 1 mg/kg, 100% of animals showed complete tumor regression nine weeks after treatment. |
| Reference | [3] |
Table 3: Efficacy of an Anti-AREG ADC-MMAE in a Breast Cancer Xenograft Model
| Parameter | Details |
| Cell Line | MCF7 (Estrogen receptor-positive breast cancer) |
| Animal Model | NSG mice |
| ADC | 1A3-MMAE (targeting cleaved Amphiregulin) |
| Dosage | 5 mg/kg |
| Administration Route | Intraperitoneal (IP) |
| Treatment Schedule | Every 4 days for six injections |
| Tumor Growth Inhibition | Tumor volume decreased in 8 out of 10 xenografts. |
| Outcome | Significant tumor regression observed. |
| Reference | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC containing this compound in a subcutaneous xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude, SCID, or NSG), 6-8 weeks old.
-
Cancer cell line expressing the target antigen.
-
Cell culture medium and supplements.
-
Matrigel® or other appropriate extracellular matrix.
-
Test ADC (this compound conjugated to the antibody of interest).
-
Control groups: Vehicle (e.g., PBS), unconjugated mAb, and a non-binding control ADC.
-
Sterile syringes and needles for injection.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Animal balance.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions to approximately 80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
ADC Administration:
-
Reconstitute the ADC and control articles in a sterile vehicle (e.g., PBS) to the desired concentration on the day of injection.
-
Administer the ADC and controls to the respective groups via intravenous (IV) injection into the tail vein at the predetermined dose and schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volumes and body weights 2-3 times per week throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Efficacy can be expressed as percent tumor growth inhibition (%TGI) or as tumor regression.
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
Protocol 2: Toxicity Assessment
Objective: To evaluate the safety and tolerability of the ADC in tumor-bearing mice.
Procedure:
-
Clinical Observations:
-
Monitor the general health and appearance of the mice daily. Observe for any signs of toxicity, such as changes in posture, activity, fur texture, or breathing.
-
-
Body Weight Monitoring:
-
Record the body weight of each mouse at least twice a week. A body weight loss of more than 20% is often a humane endpoint.[8]
-
-
Hematological Analysis:
-
Histopathology:
-
At the termination of the study, collect major organs (e.g., liver, spleen, bone marrow) and the tumor.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for a typical ADC xenograft efficacy study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, ADC linker | BroadPharm [broadpharm.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) After Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of antibody-drug conjugates (ADCs) following the conjugation reaction. The aim is to remove process-related impurities such as excess drug-linker, residual solvents, and unconjugated antibody, as well as product-related impurities like aggregates and species with undesirable drug-to-antibody ratios (DAR).
Introduction to ADC Purification
The conjugation of a cytotoxic drug to a monoclonal antibody (mAb) results in a heterogeneous mixture.[1] Effective purification is critical to ensure the safety, efficacy, and stability of the final ADC product.[2] The primary goals of post-conjugation purification are to:
-
Remove unconjugated drug-linkers and other small molecule impurities.
-
Clear organic solvents used in the conjugation reaction.
-
Reduce the level of aggregated ADC molecules.[3]
-
Isolate ADC species with a specific and homogeneous drug-to-antibody ratio (DAR).[4]
Commonly employed purification techniques include Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).[1][5] The selection and sequence of these techniques depend on the specific characteristics of the ADC, including the hydrophobicity of the drug-linker and the nature of the conjugation chemistry.
Overall ADC Purification Workflow
The purification process for ADCs typically involves one or more chromatography steps, often in combination with tangential flow filtration for buffer exchange and concentration. A generalized workflow is presented below.
Caption: A generalized workflow for ADC production, from the initial monoclonal antibody to the final purified product.
Tangential Flow Filtration (TFF)
Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for buffer exchange (diafiltration) and concentration of the ADC solution.[6] It is particularly effective for removing small molecule impurities like unconjugated drug-linkers and residual organic solvents from the crude conjugation mixture.[7] TFF is an integral part of the ADC manufacturing process, with yields often exceeding 90%.[8]
Key Applications:
-
Solvent Removal: Efficient clearance of organic solvents such as DMSO or DMAc used during conjugation.
-
Impurity Removal: Removal of residual free drug and linker molecules.
-
Buffer Exchange: Preparing the ADC for subsequent chromatography steps or final formulation.[6]
-
Concentration: Increasing the concentration of the ADC solution.
Experimental Protocol for TFF
This protocol describes a typical TFF process for an ADC of approximately 150 kDa to remove organic solvent and exchange the buffer.
Materials:
-
TFF system with a suitable pump and reservoir.
-
Pellicon® Capsule with a 30 kDa molecular weight cut-off (MWCO) Ultracel® membrane or equivalent.
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Crude ADC solution.
Workflow Diagram:
Caption: Step-by-step workflow for a typical TFF process in ADC purification.
Procedure:
-
System Preparation: Install the 30 kDa Pellicon® Capsule into the TFF system. Condition the system and membrane by flushing with at least 20 L/m² of the diafiltration buffer.
-
Initial Concentration: Load the crude ADC solution into the feed tank. Concentrate the solution to a target concentration of 25 to 30 g/L. Operate at a feed flow rate of approximately 5 L/min/m² and a transmembrane pressure (TMP) of 10-20 psi.
-
Diafiltration: Perform diafiltration in constant-volume mode, where the rate of diafiltration buffer addition equals the permeate flow rate. Continue for a sufficient number of diavolumes (typically 7-10) to achieve the desired clearance of impurities. For example, 10 diafiltration volumes can reduce DMSO concentration by over 10,000-fold.[7]
-
Final Concentration: After diafiltration, concentrate the ADC solution to the desired final concentration. It may be beneficial to slightly over-concentrate to account for any dilution during product recovery.
-
Product Recovery: Recover the purified and concentrated ADC from the TFF system, ensuring minimal product loss.
Quantitative Data for TFF Performance
| Parameter | ADC Mimic (DMSO) | ADC Mimic (DMAc) |
| Membrane | 30 kDa Ultracel® | 30 kDa Ultracel® |
| Feed Flow Rate | 5 L/min/m² | 5 L/min/m² |
| TMP | 15 psi | 15 psi |
| Solvent Clearance | >4 log reduction | >4 log reduction |
| Product Yield | >98% | >98% |
| Aggregate Increase | <0.1% | <0.1% |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying ADCs by separating species based on differences in their hydrophobicity.[9] Since the conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, HIC can effectively separate ADCs with different DAR values (e.g., DAR=0, 2, 4, 6, 8).[4] It can also be used to remove unconjugated antibody (DAR=0) and highly conjugated, more hydrophobic species that are prone to aggregation.[4]
Key Applications:
-
Separation of different DAR species.[4]
-
Removal of unconjugated antibody.[4]
-
Reduction of product heterogeneity.
Experimental Protocol for HIC
This protocol provides a general method for the purification of an MMAE-conjugated ADC to isolate a specific DAR species.
Materials:
-
HPLC or FPLC system.
-
HIC column (e.g., ToyoPearl Phenyl-650S, Butyl Sepharose).[4]
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[9]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[9]
-
Sample Preparation Buffer: 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0.[9]
Workflow Diagram:
Caption: A typical workflow for the purification of ADCs using Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Sample Preparation: Dilute the ADC sample with the Sample Preparation Buffer to a final ammonium sulfate concentration that ensures binding to the column (e.g., 0.5 M to 1.0 M). This must be optimized to avoid precipitation.[9]
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase condition (e.g., a mixture of Mobile Phase A and B, such as 33.3% B).[9]
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Washing: Wash the column with 5 CVs of the starting mobile phase condition to remove any unbound material.[9]
-
Elution: Elute the bound ADC species using a gradient of increasing Mobile Phase B (decreasing ammonium sulfate concentration). A linear gradient over 30 CVs from the starting condition to 100% Mobile Phase B is a good starting point for method development.[9] Species with higher DAR values will be more hydrophobic and elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions for DAR, purity, and concentration. Pool the fractions containing the desired ADC species.
Quantitative Data for HIC Performance
| Parameter | Unpurified ADC[4] | Purified DAR=1.0 ADC[4] | Purified DAR=2.0 ADC[4] |
| Initial Avg. DAR | 1.6 | N/A | N/A |
| Final Avg. DAR | N/A | 1.0 | 2.0 |
| Purity (Homogeneity) | Heterogeneous mixture | Homogeneous | Homogeneous |
| Recovery | N/A | >60% | >60% |
| Aggregate Level | ~5% | <1% | <1% |
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size.[10] It is the primary method for removing high molecular weight species (aggregates) and can also be used for buffer exchange (desalting).[11] In ADC purification, SEC is a critical polishing step to ensure a monomeric and stable final product.[2]
Key Applications:
-
Removal of ADC aggregates and fragments.[11]
-
Buffer exchange into the final formulation buffer.
Experimental Protocol for SEC
This protocol outlines a method for removing aggregates from a partially purified ADC sample.
Materials:
-
HPLC or FPLC system.
-
SEC column (e.g., TSKgel G3000SWxl).[2]
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5, with 15% (v/v) Isopropyl Alcohol.[2] Note: The addition of an organic modifier like isopropanol (B130326) may be necessary to reduce hydrophobic interactions between the ADC and the SEC stationary phase.[10]
Workflow Diagram:
Caption: Standard workflow for aggregate removal from ADC samples using Size Exclusion Chromatography (SEC).
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate (e.g., 0.35 mL/min for an analytical scale column) until a stable baseline is achieved.[2]
-
Sample Injection: Inject the ADC sample onto the column. The injection volume should be small relative to the column volume (typically 1-2%) to ensure optimal resolution.
-
Isocratic Elution: Perform an isocratic elution with the mobile phase. Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Fraction Collection: Collect the fraction corresponding to the main monomeric peak, avoiding the earlier-eluting aggregate peaks and later-eluting fragment peaks.
-
Analysis: Analyze the collected fraction for purity (monomer content) and concentration.
Quantitative Data for SEC Performance
| Parameter | Before SEC[2][3] | After SEC[2][3] |
| Aggregate Content | ~5% | <1% |
| Monomer Purity | ~95% | >99% |
| Product Recovery | N/A | Typically >90% |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge.[12] It is a valuable tool for removing process-related impurities and for separating ADC charge variants that can arise from the conjugation process or modifications on the antibody itself.[13] IEX can be operated in two modes: bind-and-elute or flow-through.[14]
-
Bind-and-Elute Mode: The ADC binds to the column, and impurities are either washed away or separated during a gradient elution. This mode is useful for concentrating the product and removing impurities that have a different charge.
-
Flow-Through Mode: Conditions are set so that the ADC flows through the column while impurities with a strong charge bind. This is effective for removing highly charged impurities like host cell proteins or DNA.[15]
Key Applications:
-
Removal of aggregates and free drug.[3]
-
Separation of ADC charge variants.[12]
-
Polishing step to increase overall purity.
Experimental Protocol for Cation Exchange (CEX) in Flow-Through Mode
This protocol is designed to remove positively charged impurities and aggregates from an ADC solution.
Materials:
-
Chromatography system.
-
Strong cation exchange column.
-
Equilibration/Wash Buffer: A buffer with a pH and conductivity at which the target ADC does not bind to the resin, but impurities do (e.g., 20 mM MES, 30-110 mM NaCl, pH 6.6, requires optimization).[16]
Workflow Diagram:
Caption: Workflow for ADC purification using Ion Exchange Chromatography in flow-through mode.
Procedure:
-
Buffer Preparation and Equilibration: Prepare the equilibration buffer. The pH and conductivity must be carefully optimized so that the target ADC has a net charge that prevents it from binding to the cation exchange resin, while charged impurities will bind. Equilibrate the column with 5-10 CVs of this buffer.
-
Sample Loading: Load the ADC sample, which has been buffer-exchanged into the equilibration buffer, onto the column.
-
Flow-Through Collection: Collect the column flow-through from the beginning of the sample load. This fraction contains the purified ADC.
-
Washing: Wash the column with several CVs of equilibration buffer to ensure all of the ADC has been eluted.
-
Regeneration: Strip the bound impurities from the column with a high-salt buffer and regenerate as per the manufacturer's instructions.
Quantitative Data for IEX Performance
| Parameter | Before IEX[3] | After IEX (Flow-Through)[3] |
| High Molecular Weight Species | Variable (e.g., >1%) | Reduced by ≥85% to ≤0.1% |
| Product Recovery | N/A | High (>95%) |
| DAR Distribution | Unchanged | Unchanged |
Protein A Affinity Chromatography
Protein A chromatography is the standard for the initial capture and purification of monoclonal antibodies from cell culture harvest due to its high specificity for the Fc region of IgG.[17] While its primary use is before conjugation, it can be employed post-conjugation if the drug-linker does not interfere with the Fc-Protein A binding. It is particularly useful if there is a need to remove unconjugated drug-linker and other non-antibody impurities in a single, highly specific step. However, the acidic elution conditions (typically pH 3.0-4.0) can potentially lead to ADC aggregation or degradation, requiring careful optimization.
Key Applications:
-
Capture of ADC from a complex mixture.
-
Removal of non-antibody related impurities.
Experimental Protocol for Protein A Chromatography
Materials:
-
Chromatography system.
-
Protein A affinity column.
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Elution Buffer: 100 mM Glycine, pH 3.5.
-
Neutralization Buffer: 1 M Tris, pH 8.0.
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 CVs of Binding Buffer.
-
Sample Loading: Load the crude or partially purified ADC solution onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris per 1 mL fraction) to immediately raise the pH and prevent acid-induced damage.
-
Analysis and Pooling: Analyze fractions for ADC content and pool the relevant fractions. A subsequent buffer exchange step (e.g., via TFF or SEC) is typically required.
References
- 1. duoningbio.com [duoningbio.com]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 11. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ymc.eu [ymc.eu]
- 15. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. waters.com [waters.com]
- 17. Protein A chromatography for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIC-HPLC Analysis of ADC Drug Load Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1][2] These complex molecules consist of a monoclonal antibody (mAb) linked to a cytotoxic small molecule drug.[1] The heterogeneity of ADCs, particularly the distribution of the drug load, is a critical quality attribute (CQA) that can significantly impact both the efficacy and safety of the therapeutic.[3][4] Hydrophobic Interaction Chromatography (HIC) is a robust analytical technique used to separate and quantify ADC species based on their drug-to-antibody ratio (DAR).[1][5][6][7]
HIC separates molecules based on the hydrophobicity of their surface. The conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity.[1] Consequently, ADC species with a higher number of conjugated drugs will exhibit stronger retention on a HIC column.[5][7] This allows for the separation of the unconjugated antibody (DAR=0) from the various drug-loaded species (DAR=2, DAR=4, etc.).[1][5] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC during analysis.[1][6]
This document provides a detailed protocol for the analysis of ADC drug load distribution using HIC-HPLC, including sample preparation, instrument setup, data analysis, and a summary of expected results.
Principle of HIC-HPLC for ADC Analysis
Hydrophobic Interaction Chromatography separates proteins based on their surface hydrophobicity. In HIC, the stationary phase is functionalized with hydrophobic ligands. At high salt concentrations in the mobile phase, the hydration shell around the protein is reduced, exposing hydrophobic regions that can then interact with the stationary phase.[1] A decreasing salt gradient is used to elute the bound proteins, with less hydrophobic species eluting earlier than more hydrophobic ones.[1]
For ADCs, the addition of each hydrophobic drug molecule increases the overall hydrophobicity of the antibody.[1][7] This results in a separation profile where the unconjugated antibody (mAb) elutes first, followed by the ADC species with increasing numbers of conjugated drugs. The resulting chromatogram displays a series of peaks, each corresponding to a specific drug load.[8]
Experimental Protocol
This protocol provides a general procedure for the HIC-HPLC analysis of a cysteine-linked ADC. Optimization of specific parameters may be required for different ADCs or HPLC systems.
Materials and Reagents
-
ADC Sample
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate (B84403), pH 7.0[1]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[1]
-
Ultrapure water
-
Sodium phosphate monobasic and dibasic
-
Ammonium sulfate
-
Isopropanol (B130326) (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a biocompatible flow path (e.g., Agilent 1290 Infinity II Bio LC System)[1]
-
UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm I.D. x 10 cm L)[9]
-
Analytical balance
-
pH meter
-
Sterile filters (0.22 µm)
Mobile Phase Preparation
-
50 mM Sodium Phosphate Buffer (pH 7.0): Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in ultrapure water to a final volume of 2 L. Adjust the pH to 7.0.[1]
-
Mobile Phase A (1.5 M Ammonium Sulfate in Buffer): To 1 L of the 50 mM sodium phosphate buffer, add 198.21 g of ammonium sulfate.[1] Ensure complete dissolution and re-adjust the pH to 7.0 if necessary.[1] Filter through a 0.22 µm membrane.
-
Mobile Phase B (Buffer with 20% Isopropanol): Mix 800 mL of the 50 mM sodium phosphate buffer with 200 mL of isopropanol.[1] Filter through a 0.22 µm membrane.
Sample Preparation
-
Dilute the ADC sample to a concentration of 1 mg/mL in PBS buffer.[8]
-
Transfer a minimum of 50 µL of the diluted sample to an autosampler vial.[8]
-
For comparison, prepare a sample of the unconjugated monoclonal antibody at the same concentration.[8]
HPLC Method
The following table outlines a typical HPLC method for HIC analysis of ADCs.
| Parameter | Value |
| Column | TSKgel Butyl-NPR, 4.6 mm I.D. x 10 cm L |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Flow Rate | 0.5 mL/min[9] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL[9] |
| Detection | UV at 280 nm[9] |
| Gradient | 0-100% B over 20 minutes[9] |
Gradient Program:
| Time (min) | % B |
| 0 | 0 |
| 20 | 100 |
| 21 | 0 |
| 25 | 0 |
Experimental Workflow
Data Analysis and Interpretation
The primary outputs of the HIC-HPLC analysis are the chromatogram and the peak areas for each separated species.
Peak Identification
Each peak in the chromatogram corresponds to an ADC species with a specific drug load. The first major peak is typically the unconjugated antibody (DAR=0), followed by peaks representing increasing drug loads (DAR=2, DAR=4, DAR=6, DAR=8 for a typical cysteine-linked ADC).[1]
Drug-to-Antibody Ratio (DAR) Calculation
The average DAR is a weighted average calculated from the relative peak area of each species.[5][7] The formula for calculating the average DAR is as follows:
Average DAR = Σ (% Peak Area of Species * Drug Load of Species) / 100
Where:
-
% Peak Area of Species is the area of the peak for a given drug-loaded species divided by the total peak area of all species, multiplied by 100.
-
Drug Load of Species is the number of drugs attached to the antibody for that species (e.g., 0, 2, 4, 6, 8).
Example Data and Calculation
The following table presents example data from a HIC-HPLC analysis of an ADC.
| Peak | Retention Time (min) | Drug Load (Di) | Peak Area (Ai) | % Relative Area |
| 1 | 8.5 | 0 | 150,000 | 15.0 |
| 2 | 10.2 | 2 | 350,000 | 35.0 |
| 3 | 12.1 | 4 | 400,000 | 40.0 |
| 4 | 13.8 | 6 | 80,000 | 8.0 |
| 5 | 15.3 | 8 | 20,000 | 2.0 |
| Total | 1,000,000 | 100.0 |
Average DAR Calculation:
Average DAR = [(15.0 * 0) + (35.0 * 2) + (40.0 * 4) + (8.0 * 6) + (2.0 * 8)] / 100 Average DAR = [0 + 70 + 160 + 48 + 16] / 100 Average DAR = 2.94
Method Development and Troubleshooting
For optimal separation of ADC species, some method development may be necessary.[10]
| Parameter | Considerations for Optimization |
| Salt Type and Concentration | Different salts in the mobile phase (e.g., ammonium sulfate, sodium chloride) can affect retention and selectivity.[11] Higher initial salt concentrations generally lead to stronger retention. |
| Organic Modifier | The addition of a small amount of an organic solvent like isopropanol or acetonitrile (B52724) to the mobile phase can improve peak shape and resolution, especially for highly hydrophobic ADCs.[1][10] |
| Gradient Slope | A shallower gradient can improve the resolution between closely eluting peaks.[10] |
| Column Chemistry | Different HIC columns with varying ligand chemistries (e.g., Butyl, Phenyl) can provide different selectivities.[10] |
| Temperature | Temperature can influence hydrophobic interactions; however, it is less commonly varied than mobile phase composition. |
A common issue encountered in HIC is baseline drift, which can be caused by impurities in the high-concentration salt solutions.[1] Using high-purity salts and software features like blank subtraction can help mitigate this issue.[1]
Conclusion
HIC-HPLC is an indispensable technique for the characterization of antibody-drug conjugates, providing crucial information about drug load distribution and the average drug-to-antibody ratio. The protocol and guidelines presented here offer a solid foundation for researchers and scientists in the field of drug development to implement this method for the routine analysis and quality control of ADCs. Proper method development and data interpretation are key to ensuring the accuracy and reliability of the results, which are vital for the development of safe and effective ADC therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Intact ADC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload, linked by a chemical linker. The inherent heterogeneity of ADCs, particularly the distribution of the drug-to-antibody ratio (DAR), necessitates robust analytical methods for their characterization to ensure safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed analysis of intact ADCs, providing critical information on molecular weight, DAR distribution, and conjugation homogeneity.
This document provides detailed application notes and protocols for the analysis of intact ADCs using various mass spectrometry techniques. It is intended to guide researchers, scientists, and drug development professionals in establishing and performing these critical analytical workflows.
I. Mass Spectrometry Methods for Intact ADC Analysis
The analysis of intact ADCs by mass spectrometry can be broadly categorized into two main approaches: native and denaturing mass spectrometry. Each approach offers unique advantages and is often used in a complementary fashion for comprehensive characterization.
Native Mass Spectrometry
Native MS analysis aims to preserve the non-covalent interactions within the ADC, allowing for the characterization of the fully assembled molecule in a state that closely resembles its solution conformation.[1][2] This is particularly crucial for cysteine-linked ADCs where the interchain disulfide bonds may be partially reduced, and the light and heavy chains are held together by non-covalent interactions.[3]
Key Advantages:
-
Preservation of the intact ADC structure, including non-covalent associations.[2]
-
Provides accurate DAR distribution and average DAR values for the entire ADC molecule.[4]
-
Reduced spectral complexity due to a narrower charge state distribution at a higher m/z range.[4]
Commonly Used Techniques Coupled with Native MS:
-
Size Exclusion Chromatography (SEC-MS): SEC separates molecules based on their hydrodynamic radius, making it an ideal technique for online buffer exchange and desalting prior to native MS analysis. This hyphenation allows for the characterization of ADCs and their aggregates.[2][5]
-
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the ion's size, shape, and charge. This technique can provide conformational information and help to resolve different ADC species.[2][]
Denaturing Mass Spectrometry
Denaturing MS involves the use of organic solvents and acidic modifiers that disrupt the non-covalent interactions within the ADC, leading to the unfolding of the protein.[3] This approach is often coupled with reversed-phase liquid chromatography (RPLC).
Key Advantages:
-
High-resolution separation of different ADC species based on hydrophobicity.
-
Can be used for subunit analysis after reduction of the ADC.[7]
Challenges:
-
May lead to the dissociation of non-covalently linked light and heavy chains in certain ADCs, preventing the analysis of the intact molecule.[3]
-
The complex spectra resulting from multiple charge states and glycoforms can be challenging to interpret.[8]
Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on their hydrophobicity, which is directly related to the number of conjugated drug molecules.[][10] Coupling HIC with MS has traditionally been challenging due to the use of non-volatile salts in the mobile phase. However, recent advancements have enabled online HIC-MS analysis.
Key Advantages:
-
Excellent resolution of different DAR species.[11]
-
Provides accurate determination of the drug-to-antibody ratio (DAR) and drug load distribution.[11]
II. Experimental Workflows and Logical Relationships
The selection of an appropriate analytical workflow depends on the specific characteristics of the ADC and the information required.
III. Signaling Pathway of Antibody-Drug Conjugates
The efficacy of an ADC is dependent on a series of events that begin with the binding of the antibody to its target antigen on the cancer cell surface and culminate in the release of the cytotoxic payload inside the cell.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[12] This is followed by internalization of the ADC-antigen complex, typically through endocytosis.[13][14] The complex is then trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[][15] The released payload can then exert its cell-killing effect, often by damaging DNA or disrupting microtubules, leading to apoptosis.[12]
IV. Experimental Protocols
Protocol for Native SEC-MS of Intact ADCs
This protocol is suitable for the analysis of cysteine- and lysine-conjugated ADCs to determine the DAR distribution and average DAR.
4.1.1 Sample Preparation
-
Dilute the ADC sample to a final concentration of 1 mg/mL in a non-denaturing buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.0).[4]
-
For glycosylated ADCs, an optional deglycosylation step can be performed using PNGase F to simplify the mass spectrum.[1] Incubate the ADC with PNGase F according to the manufacturer's protocol.
4.1.2 LC-MS Conditions
| Parameter | Setting |
| LC System | UHPLC system |
| Column | ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm |
| Mobile Phase | 50 mM Ammonium Acetate (NH4OAc) |
| Flow Rate | 0.2 mL/min |
| Column Temp. | Ambient |
| Injection Vol. | 5 µL |
| MS System | High-resolution Q-TOF or Orbitrap mass spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Mass Range | 1000 - 7000 m/z |
4.1.3 Data Analysis
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the average DAR using the relative abundance of each DAR species.
Protocol for Denaturing RPLC-MS of Intact ADCs
This protocol is suitable for the analysis of lysine-conjugated ADCs and for subunit analysis of reduced ADCs.
4.2.1 Sample Preparation
-
Dilute the ADC sample to 0.1 mg/mL in 0.1% formic acid in water.[8]
-
For subunit analysis, reduce the ADC by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
4.2.2 LC-MS Conditions
| Parameter | Setting |
| LC System | UHPLC system |
| Column | Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 10 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 75 °C |
| Injection Vol. | 10 µL |
| MS System | High-resolution Q-TOF or Orbitrap mass spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 5000 V |
| Source Temp. | 400 °C |
| Mass Range | 900 - 4000 m/z |
4.2.3 Data Analysis
-
Deconvolute the mass spectra corresponding to the chromatographic peaks.
-
Identify the masses of the intact ADC or its subunits (light chain and heavy chain with different drug loads).
-
Calculate the average DAR based on the weighted average of the different drug-loaded species.
Protocol for Native HIC-MS of Intact ADCs
This protocol is designed for the high-resolution separation and characterization of different DAR species in ADCs.[11]
4.3.1 Sample Preparation
-
Dilute the ADC sample to 1 mg/mL in the HIC mobile phase A.
4.3.2 LC-MS Conditions
| Parameter | Setting |
| LC System | UHPLC system with a biocompatible flow path |
| Column | HIC column (e.g., Tosoh TSKgel Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Tartrate in Water |
| Mobile Phase B | 50 mM Ammonium Tartrate in Water |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| MS System | High-resolution Q-TOF or Orbitrap mass spectrometer |
| Ionization Mode | ESI Positive (Native Conditions) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 200 °C |
| Desolvation Temp. | 400 °C |
| Mass Range | 2000 - 6000 m/z |
4.3.3 Data Analysis
-
Identify the chromatographic peaks corresponding to each DAR species.
-
Confirm the identity of each peak by deconvoluting the corresponding mass spectrum.
-
Calculate the DAR distribution from the peak areas in the chromatogram.
V. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the mass spectrometric analysis of intact ADCs.
Table 1: Comparison of Average DAR Values by Different MS Methods
| ADC Sample | Native SEC-MS (Average DAR) | HIC (UV) (Average DAR) | Method Agreement |
| Cysteine-conjugated ADC (Low Drug Load) | 1.98 | 2.01 | Excellent |
| Cysteine-conjugated ADC (Moderate Drug Load) | 3.98[1] | 4.03[1] | Excellent[1] |
| Cysteine-conjugated ADC (High Drug Load) | 7.85 | 7.90 | Excellent |
| Lysine-conjugated ADC (Kadcyla) | 3.46[15] | N/A | N/A |
Table 2: Performance Characteristics of Intact ADC Quantitation by Native MS
| Parameter | Value |
| Linear Dynamic Range | 5 - 100 µg/mL[13] |
| Sample Volume | 20 µL of serum[13] |
| LLOQ for Conjugated Payload | 0.005 µg/mL |
| Reproducibility (%CV) | <10% at all concentrations |
VI. Conclusion
Mass spectrometry is a powerful and versatile tool for the characterization of intact ADCs. The choice of the analytical method, whether native, denaturing, or HIC-based, depends on the specific properties of the ADC and the analytical question being addressed. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable methods for the analysis of these complex biotherapeutics, ultimately supporting the development of safe and effective ADC drugs.
References
- 1. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Cleavable Linker: Classification and Mechanism of Action - BOC Sciences [chemicalbook.com]
- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for Assessing Linker Cleavage by Cathepsin B: Application Notes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein degradation.[1] Its upregulation in various pathologies, particularly in cancer, has made it a prime target for the design of conditionally activated therapeutics, most notably Antibody-Drug Conjugates (ADCs).[2] In the context of ADCs, Cathepsin B facilitates the site-specific cleavage of peptide linkers, leading to the release of cytotoxic payloads within tumor cells.[2][] This targeted release mechanism enhances the therapeutic window of potent anticancer agents by minimizing systemic toxicity.[]
The valine-citrulline (Val-Cit) linker is a widely utilized Cathepsin B-cleavable linker in ADC development.[][4] However, research has shown that other lysosomal proteases like Cathepsin L, S, and K can also process this linker, suggesting a degree of redundancy in the cleavage mechanism.[5][6] Therefore, robust and accurate methods to assess the susceptibility of novel peptide linkers to Cathepsin B are crucial for the development of effective and safe targeted therapies.[2]
These application notes provide detailed protocols for assessing linker cleavage by Cathepsin B using fluorometric, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)-based methods.
Principle of the Assays
The assessment of linker cleavage by Cathepsin B can be approached through several methodologies, each offering distinct advantages.
-
Fluorogenic Assays: This high-throughput method utilizes a peptide linker conjugated to a fluorophore and a quencher.[2] Upon cleavage by Cathepsin B, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[2]
-
HPLC-Based Assays: This method provides a quantitative measure of the release of the payload from an ADC or a linker-payload conjugate. By separating the reaction mixture over time, the decrease in the intact conjugate and the increase in the released payload can be monitored and quantified.[6]
-
Mass Spectrometry (MS)-Based Assays: MS offers a highly sensitive and specific method to identify and quantify the cleavage products.[5] This technique is particularly useful for detailed mechanistic studies and for identifying the exact cleavage site within the linker.[5]
Experimental Workflows and Signaling Pathways
General Workflow for Cathepsin B Cleavage Assay
The following diagram illustrates a generalized workflow for conducting an in vitro Cathepsin B cleavage assay.
Caption: Generalized workflow for a Cathepsin B cleavage assay.
Mechanism of Val-Cit-PABC Linker Cleavage
The Val-Cit linker, often coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, is a benchmark for Cathepsin B-cleavable linkers. The cleavage mechanism is a critical aspect of ADC design.[6]
Caption: Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B.
Data Presentation
Table 1: Kinetic Parameters of Common Cathepsin B Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Notes |
| Z-Phe-Arg-AMC | - | 4.6 - 7.2 | Commonly used, but shows activity with other cathepsins.[7] |
| Z-Arg-Arg-AMC | - | 4.6 - 7.2 | Another common substrate, but with lower specific activity for Cathepsin B compared to Z-Nle-Lys-Arg-AMC.[7] |
| Z-Nle-Lys-Arg-AMC | Higher than Z-Phe-Arg-AMC and Z-Arg-Arg-AMC | 4.6 - 7.2 | A more specific and efficient substrate for Cathepsin B over a broad pH range.[7][8] |
| Val-Cit | - | 5.0 - 6.0 | Benchmark linker for ADCs, efficiently cleaved.[][6] |
| Val-Ala | ~50% of Val-Cit rate | 5.0 - 6.0 | Effectively cleaved, offers lower hydrophobicity than Val-Cit.[6] |
| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | 5.0 - 6.0 | Rapidly cleaved by isolated Cathepsin B.[6] |
| GPLG | Faster initial cleavage than Val-Cit | 5.4 | A novel linker with high stability in plasma.[9] |
Note: Specific kcat/Km values can vary depending on assay conditions. The table provides a comparative overview.
Experimental Protocols
Protocol 1: Fluorometric Endpoint Assay for Linker Screening
This protocol is designed for the high-throughput screening of peptide linkers for their susceptibility to Cathepsin B cleavage.[2]
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic peptide-linker substrate (e.g., linked to 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Activation Buffer: Assay Buffer containing 20 mM DTT
-
Cathepsin B inhibitor (e.g., CA-074) for negative control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in Activation Buffer and incubate for 15 minutes at room temperature. A typical final concentration in the assay is 10-50 nM.[2]
-
Substrate Preparation: Prepare a stock solution of the peptide linker substrate in DMSO and dilute to the desired final concentration (typically 10-50 µM) in Assay Buffer.[2]
-
Assay Setup (per well):
-
Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide linker substrate solution.
-
Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of peptide linker substrate solution.[2]
-
Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution.[2]
-
Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.[2]
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[2]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.[2]
-
Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.[2]
Protocol 2: Fluorometric Kinetic Assay for Determining Enzyme Kinetics
This protocol is used to determine the kinetic constants (Km and kcat) of a peptide linker for Cathepsin B.[2]
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation: Prepare reagents as described in Protocol 1.
-
Substrate Dilution: Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[2]
-
Assay Setup:
-
Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.
-
Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme.
-
Include blank wells with the highest substrate concentration and Activation Buffer.[2]
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
Protocol 3: HPLC-Based Assay for ADC Cleavage
This protocol is suitable for quantifying the release of a payload from an ADC.[6]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant human Cathepsin B
-
Assay Buffer: 10 mM 2-morpholin-4-ylethanesulfonic acid (MES) buffer, pH 6.0, with 0.04 mM dithiothreitol (B142953) (DTT)[5]
-
Quenching solution (e.g., strong acid like trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and activated Cathepsin B (e.g., 20 nM) in Assay Buffer.[5][6]
-
Incubation: Incubate the reaction mixture at 37°C.[5]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding the quenching solution.[6]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution method to separate the intact ADC, cleaved linker-payload, and free payload.
-
Quantification: Determine the concentration of the released payload at each time point by integrating the peak area and comparing it to a standard curve of the pure payload.
Protocol 4: Mass Spectrometry (MS)-Based Assay for Cleavage Product Identification
This protocol is used for the detailed characterization of cleavage products.[5]
Materials:
-
Linker-payload conjugate or ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: As in Protocol 3.
-
LC-MS system
Procedure:
-
Reaction and Sampling: Follow the reaction setup, incubation, and time point sampling as described in Protocol 3.
-
Sample Preparation: Prepare the samples for MS analysis, which may involve protein precipitation and solid-phase extraction to remove salts and detergents.
-
LC-MS Analysis: Inject the prepared samples into the LC-MS system. The LC separates the components of the reaction mixture before they enter the mass spectrometer.
-
Data Acquisition and Analysis: Acquire mass spectra over the relevant mass range. Identify the intact conjugate and any cleavage products based on their mass-to-charge ratios (m/z). Fragmentation analysis (MS/MS) can be used to confirm the identity of the products.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. Confirm enzyme activity with a known positive control substrate.[2] |
| Incorrect buffer pH or composition | The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0). Ensure the assay buffer is within this range.[2] | |
| Insufficient incubation time | Optimize the incubation time.[2] | |
| High background fluorescence | Substrate instability/degradation | Prepare substrate solutions fresh. Store stock solutions protected from light. Subtract the fluorescence of a blank well (buffer and substrate only).[2] |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing.[2] |
| Inconsistent temperature | Ensure the plate is incubated at a constant and uniform temperature.[2] |
Conclusion
The protocols described in these application notes provide a robust framework for assessing the cleavage of peptide linkers by Cathepsin B. The choice of assay depends on the specific research question, from high-throughput screening of linker libraries to detailed kinetic and mechanistic studies. Careful optimization of assay conditions and the use of appropriate controls are critical for obtaining reliable and reproducible data, which is essential for the successful development of targeted therapies like ADCs.
References
- 1. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 4. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bystander Killing Assay of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents specifically to tumor cells.[1] An important mechanism of action for many ADCs is the "bystander effect," where the cytotoxic payload, upon release from the target cancer cell, can diffuse into and kill neighboring tumor cells that may not express the target antigen.[1][][3] This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression can be varied.[4]
The bystander killing effect is largely dependent on the properties of the ADC's linker and payload.[1][] Payloads with good membrane permeability, often neutral and hydrophobic, are more likely to diffuse across cell membranes and induce bystander killing.[][5] Cleavable linkers, which release the payload in the tumor microenvironment or within the target cell, are also a prerequisite for this effect.[1][]
This document provides detailed protocols for setting up and performing in vitro bystander killing assays to evaluate the efficacy of ADCs. Two primary methods are described: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay . Additionally, an overview of a more advanced 3D Spheroid Co-culture Assay is included.
Mechanism of ADC-Mediated Bystander Killing
The bystander effect of an ADC involves a series of steps, from binding to the target cell to the diffusion of the payload to neighboring cells.
-
Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a target cancer cell (Ag+).[1] The ADC-antigen complex is then internalized, typically through endocytosis.[1]
-
Payload Release: Inside the target cell, often within the lysosome, the linker is cleaved, releasing the cytotoxic payload.[1][] Some ADCs are designed with linkers that can be cleaved extracellularly.[1]
-
Payload Diffusion: If the released payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding microenvironment.[1][]
-
Bystander Cell Killing: The diffused payload can then enter neighboring antigen-negative (Ag-) cells and exert its cytotoxic effect, leading to their death.[1][6][7]
Experimental Protocols
Protocol 1: Co-culture Bystander Assay
This assay directly evaluates the ability of an ADC to induce killing of antigen-negative cells when co-cultured with antigen-positive cells.[8][9]
Experimental Workflow
Materials
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (see Table 1)
-
Ag- cells stably expressing a fluorescent protein (e.g., GFP) for easy identification[8]
-
Complete cell culture medium
-
ADC of interest
-
Isotype control ADC (non-binding ADC with the same payload)
-
Free payload
-
96-well plates (black-walled, clear-bottom for imaging)
-
Flow cytometer or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®, Annexin V/PI)
Methodology
-
Cell Line Selection and Preparation:
-
Co-culture Seeding:
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The ADC concentration should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[8][11]
-
Include the following controls:
-
Untreated co-culture
-
Isotype control ADC
-
Free payload (to determine the sensitivity of both cell lines to the payload alone)
-
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours, depending on the cell doubling time and ADC kinetics.[12]
-
-
Quantification of Bystander Killing:
-
Flow Cytometry:
-
Harvest the cells and stain with a viability dye (e.g., PI or DAPI).
-
Analyze the cells by flow cytometry, gating on the GFP-positive (Ag-) population to determine their viability.
-
-
High-Content Imaging:
-
Stain the cells with a viability dye (e.g., Hoechst for total nuclei and a cell-impermeant dye for dead cells).
-
Acquire images and use image analysis software to quantify the number of viable and dead GFP-positive cells.
-
-
Data Presentation
| Cell Line | Target Antigen | Antigen Expression | Payload Sensitivity (IC50) |
| Antigen-Positive (Ag+) | |||
| NCI-N87 | HER2 | High | TBD |
| SKBR3 | HER2 | High | TBD |
| KPL-4 | HER2 | High | TBD |
| Antigen-Negative (Ag-) | |||
| MDA-MB-468 | HER2 | Negative | TBD |
| MCF7 | HER2 | Low/Negative | TBD |
| U87MG | HER2 | Negative | TBD |
Table 1: Example Cell Lines for HER2-Targeted ADC Bystander Assays. [1][13][14]
| Treatment Group | ADC Concentration | % Viability of Ag- Cells (1:1 ratio) | % Viability of Ag- Cells (1:3 Ag+/Ag- ratio) |
| Untreated Control | 0 | 100% | 100% |
| Isotype Control ADC | 10 nM | 98% | 99% |
| Test ADC | 0.1 nM | 85% | 90% |
| Test ADC | 1 nM | 60% | 75% |
| Test ADC | 10 nM | 30% | 50% |
| Free Payload | 1 nM | 40% | 42% |
Table 2: Example Data from a Co-culture Bystander Assay.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect on bystander cells is mediated by soluble factors (i.e., the released payload) secreted into the culture medium from ADC-treated Ag+ cells.[9][15]
Experimental Workflow
Materials
-
Same as Protocol 1, excluding the need for fluorescently labeled cells.
-
Centrifuge and 0.22 µm filters.
Methodology
-
Preparation of Conditioned Medium:
-
Seed Ag+ "donor" cells in a culture flask or multi-well plate.
-
Once confluent, treat the cells with the ADC at a concentration that induces significant cytotoxicity. Include an untreated control.
-
Incubate for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge to pellet any detached cells and debris, then filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining cells.[9]
-
-
Treatment of Recipient Cells:
-
Seed Ag- "recipient" cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium (either neat or diluted with fresh medium).
-
Include controls where recipient cells are treated with medium from untreated donor cells and fresh medium containing the ADC directly.
-
-
Incubation and Viability Assessment:
Data Presentation
| Conditioned Medium Source | Treatment of Donor Cells | % Viability of Recipient Ag- Cells |
| Untreated Ag+ Cells | None | 100% |
| ADC-treated Ag+ Cells | 10 nM Test ADC | 45% |
| Fresh Medium (Control) | 10 nM Test ADC (direct addition) | 95% |
Table 3: Example Data from a Conditioned Medium Transfer Assay.
Protocol 3: 3D Spheroid Co-culture Assay
This assay provides a more physiologically relevant model by mimicking the 3D architecture of a tumor.[17][4]
Methodology Overview
-
Spheroid Formation:
-
Co-culture Ag+ and Ag- (fluorescently labeled) cells in ultra-low attachment plates to promote the formation of mixed spheroids.[17]
-
-
ADC Treatment:
-
Treat the established spheroids with the ADC and controls.
-
-
Analysis:
-
Monitor spheroid growth and integrity over time using live-cell imaging.
-
At the end of the experiment, spheroids can be dissociated, and the viability of the Ag- population can be quantified by flow cytometry.[17]
-
Alternatively, confocal microscopy of intact or sectioned spheroids can be used to visualize the penetration of the ADC and the spatial distribution of cell death.[18]
-
Conclusion
The bystander killing assay is a critical tool in the preclinical evaluation of ADCs. The choice between a 2D co-culture, conditioned medium transfer, or 3D spheroid assay will depend on the specific research question and available resources. By carefully selecting cell lines, controls, and quantification methods, these assays can provide valuable insights into the mechanism of action and potential efficacy of novel ADC candidates.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 18. zymeworks.com [zymeworks.com]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with maleimide chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is maleimide-thiol chemistry and why is it used?
A1: Maleimide-thiol chemistry is a widely used bioconjugation method that facilitates the specific and efficient covalent labeling of biomolecules.[1] The reaction involves a Michael addition of a thiol group (typically from a cysteine residue in a protein) to the double bond of a maleimide (B117702) ring, forming a stable thioether bond.[1] This method is favored for its high selectivity for thiols under mild, physiological conditions, making it ideal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1][2]
Q2: What are the primary side reactions associated with maleimide linkers?
A2: The most common side reactions include:
-
Hydrolysis: The maleimide ring can open when exposed to water, particularly at neutral to high pH. This can inactivate the maleimide linker before conjugation or affect the stability of the thiosuccinimide conjugate after formation.[3][4][5]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo, the conjugated molecule can be transferred to other thiol-containing molecules like glutathione, leading to off-target effects.[5][6][7]
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5, leading to a loss of selectivity.[1][4][5]
-
Thiazine (B8601807) Rearrangement: When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a stable six-membered thiazine structure.[8][9]
Q3: How can I improve the in-vivo stability of my maleimide conjugate?
A3: To prevent payload loss due to the retro-Michael reaction, the stability of the thiosuccinimide ring can be enhanced. One common strategy is to induce hydrolysis of the thiosuccinimide ring after conjugation. This is achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating it at room temperature or 37°C.[5] The resulting ring-opened product is stable and not susceptible to thiol exchange.[4][10] The use of self-hydrolyzing maleimides, which are designed to undergo rapid hydrolysis at neutral pH after conjugation, can also improve stability.[11]
Troubleshooting Guides
Issue: Low or No Conjugation Efficiency
Q: Why am I observing low or no conjugation efficiency?
A: Low conjugation efficiency can result from several factors, ranging from the stability of your reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
1. Assess the Reactivity of Your Maleimide
-
Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[3][12][13]
-
Solution: Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[3] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short periods.[3]
2. Evaluate the Availability of Free Thiols
-
Potential Cause: Inaccessible or oxidized cysteines. The target cysteine residues on your protein may be sterically hindered or may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[5][14][15]
-
Solution: For proteins with disulfide bonds, a reduction step is necessary prior to conjugation.[1][3] Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to break the disulfide bonds and expose the free thiol groups.[14][16]
3. Optimize Reaction Conditions
-
Potential Cause: Suboptimal reaction conditions such as pH, temperature, and molar ratio can significantly impact conjugation efficiency.
-
Solution:
-
pH: Maintain a pH range of 6.5-7.5 for optimal reaction rate and selectivity for thiols.[1][4][17] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][4]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours) for sensitive proteins.[1]
-
Molar Ratio: Use a molar excess of the maleimide-containing reagent to drive the reaction to completion. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific application.[1][3][15]
-
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal balance of thiol reactivity and maleimide stability. Minimizes side reactions with amines.[1][4] |
| Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive proteins to minimize degradation.[1] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | Excess maleimide drives the reaction to completion. The optimal ratio is system-dependent.[1][18][19] |
4. Check for Interfering Substances
-
Potential Cause: Components in your buffer or sample may be interfering with the reaction.
-
Solution: Ensure your buffers are free of thiols (e.g., from DTT used in a prior step if not removed) and primary/secondary amines.[4] Use non-interfering buffers such as PBS, Tris, or HEPES.[1] Including 1-5 mM EDTA can help prevent the oxidation of thiols by chelating metal ions.[3][17]
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP
This protocol describes the reduction of interchain disulfide bonds in an antibody using TCEP.
Materials:
-
Antibody solution (e.g., in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2[20]
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)[20]
Procedure:
-
Prepare a 10 mM TCEP stock solution in the Reaction Buffer.[20]
-
Add the TCEP stock solution to your antibody solution to a final concentration of 1-5 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.[3][20]
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[20]
-
The reduced antibody can often be used directly in the conjugation reaction without removing the TCEP, as TCEP is a non-thiol-containing reducing agent.[14] If removal is desired, use a desalting column equilibrated with the Reaction Buffer.[20]
Protocol 2: Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Reduced protein solution (from Protocol 1)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[15][20]
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[1][3] Add the maleimide solution dropwise while gently stirring.[1]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[3][20] The reaction vessel can be gently mixed during this time.
-
To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[3]
-
Proceed with the purification of the conjugate using methods like size-exclusion chromatography (SEC).[3]
Protocol 3: Characterization of Conjugates by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction and to purify the final conjugate.[1]
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.[1]
-
Injection and Elution: Inject the sample onto the C18 column. Elute the components using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.[1]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and the specific wavelength for the conjugated molecule if it has a chromophore).[1]
-
Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[1]
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting logic for low conjugation yield.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mal-PEG4-Val-Cit-PAB-MMAE Conjugation
Welcome to the technical support center for Mal-PEG4-Val-Cit-PAB-MMAE conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the conjugation of this compound to a monoclonal antibody (mAb).
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] Within this range, the thiol groups on the reduced antibody are sufficiently nucleophilic to react specifically with the maleimide (B117702) group of the drug-linker.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[1][2] Reactions at pH levels above 7.5 can lead to competitive reactions with primary amines (e.g., lysine (B10760008) residues).[2]
Q2: I am observing a low Drug-to-Antibody Ratio (DAR). What are the potential causes and solutions?
A low DAR is a common issue that can stem from several factors throughout the conjugation workflow.
-
Incomplete Antibody Reduction: The interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol groups for conjugation.[4][5]
-
Re-oxidation of Thiols: Free sulfhydryl groups can re-form disulfide bonds, especially in the presence of oxygen.
-
Hydrolysis of the Maleimide Linker: The maleimide group on the this compound linker is susceptible to hydrolysis, which increases at higher pH values.[2]
-
Insufficient Molar Ratio of Drug-Linker: The amount of drug-linker added may not be sufficient to achieve the target DAR.
-
Solution: A 10-20 fold molar excess of the maleimide-linker to the protein is a common starting point for optimization.[1]
-
-
Presence of Trisulfides: Inconsistent levels of interchain trisulfide bonds in the monoclonal antibody starting material can react with the reducing agent (TCEP) without generating free thiols for conjugation.[9][10] This can lead to a higher than expected TCEP requirement to achieve the desired level of reduction.[9][10]
Q3: My ADC is showing aggregation after conjugation. How can I prevent this?
ADC aggregation is a significant concern as it can impact efficacy and safety.[11][12][13]
-
Hydrophobicity of the Payload: MMAE is a hydrophobic molecule, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[13][14]
-
Solution: Consider optimizing for a lower, more homogeneous DAR. The inclusion of a hydrophilic PEG4 spacer in the linker is designed to help mitigate this issue.[15]
-
-
Unfavorable Buffer Conditions: Incorrect pH or salt concentration can destabilize the antibody and promote aggregation.[16]
-
Solution: Maintain optimal buffer conditions throughout the process. After conjugation, consider buffer exchanging the ADC into a formulation buffer that enhances stability.
-
-
Presence of Organic Solvents: Solvents like DMSO or DMF, used to dissolve the drug-linker, can cause antibody denaturation and aggregation if the final concentration is too high.[17]
-
Solution: Keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v).[17]
-
-
Purification: It is crucial to remove aggregates after the conjugation reaction.
Q4: How can I determine the DAR of my final ADC product?
Several analytical techniques can be used to characterize your ADC and determine the DAR.
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR and the distribution of different drug-loaded species.[18][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR distribution and can identify different ADC forms.[20][21][]
-
UV/Vis Spectrophotometry: This is a simpler and quicker method but provides an average DAR and no information on the distribution of drug-loaded species.[20][21][]
-
Reversed-Phase HPLC (RP-HPLC): This technique can also be used for detailed DAR analysis and to evaluate the drug load on the light and heavy chains.[18][20]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-specific maleimide reaction.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down hydrolysis.[4] |
| Reaction Time | 1 - 2 hours | Monitor reaction progress to determine optimal time.[4] |
| Molar Ratio (Linker:mAb) | 10:1 to 20:1 | This is a starting point and should be optimized for each specific antibody.[1][8] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][8] |
| Organic Solvent (e.g., DMSO) | < 10% (v/v) | To minimize antibody denaturation and aggregation.[17] |
Table 2: Common Buffers for Conjugation
| Buffer | Concentration | pH | Notes |
| Phosphate-Buffered Saline (PBS) | 1x | 7.2 - 7.4 | Commonly used and readily available.[2] |
| HEPES | 10 - 100 mM | 7.0 - 7.5 | Good buffering capacity in the optimal pH range.[3][8] |
| Tris | 10 - 100 mM | 7.0 - 7.5 | Ensure it is amine-free if used in the conjugation step.[3][8] |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups.
-
Antibody Preparation: Prepare the antibody in a suitable reaction buffer (e.g., PBS with 2 mM EDTA) at a concentration of 2-10 mg/mL.[23]
-
TCEP Addition: Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. The molar excess of TCEP will determine the extent of reduction and the final DAR.[4][6] A range of molar equivalents should be tested to find the optimal ratio for the desired DAR.
-
Incubation: Incubate the reaction mixture at 30-37°C for 30-120 minutes.[6][23]
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column, spin filtration, or tangential flow filtration.[4] This step is critical to prevent interference with the subsequent maleimide conjugation.
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[17]
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution at the desired molar ratio while gently stirring.[17]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][17]
-
Quenching the Reaction: To stop the reaction and cap any unreacted thiol groups, a quenching reagent such as N-acetyl-cysteine can be added in molar excess.[4]
-
Purification: Purify the ADC from unconjugated drug-linker, quenching reagent, and any aggregates. Size exclusion chromatography (SEC) is a commonly used method for this purpose.[1][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NHS ester-PEG4-Val-Cit-PAB-MMAE | AxisPharm [axispharm.com]
- 16. pharmtech.com [pharmtech.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Linker Stability and Premature Drug Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with linker stability and premature drug release in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and systematic troubleshooting steps.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Description: You are observing significant variability in the average DAR in different batches of your antibody-drug conjugate (ADC), despite using a consistent protocol.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Materials | 1. Antibody Quality: Ensure the antibody has consistent purity (>95%) and concentration for each batch. Characterize each new lot of antibody for purity and concentration before use.[1] 2. Linker-Payload Quality: Verify the purity, activity, and concentration of the drug-linker stock solution before each conjugation. Degradation of the linker-payload can lead to lower conjugation efficiency.[2] |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | 1. Optimize Reducing Agent Concentration: Perform small-scale experiments with a range of reducing agent (e.g., TCEP, DTT) concentrations to determine the optimal molar excess for consistent reduction.[3] 2. Control Reduction Conditions: Tightly control the incubation time and temperature during the reduction step. Minor variations can lead to inconsistent numbers of available thiol groups.[4] |
| Suboptimal Conjugation Reaction Conditions | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time of the conjugation reaction to identify the optimal conditions for your specific antibody and linker-payload.[1] 2. Co-solvent Concentration: If using an organic co-solvent (e.g., DMSO) to dissolve the linker-payload, ensure the final concentration in the reaction mixture is low (typically <10%) and consistent to avoid antibody denaturation.[4] |
| Inconsistent Purification Process | 1. Standardize Purification Method: Ensure the purification method (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC)) is standardized and validated.[3] 2. Column Integrity: Regularly check the performance of chromatography columns to ensure consistent separation of different DAR species. |
Troubleshooting Workflow for Inconsistent DAR
Caption: A decision tree for troubleshooting inconsistent Drug-to-Antibody Ratios (DAR) in ADCs.
Issue 2: Premature Drug Release Observed in In Vitro Plasma Stability Assay
Description: You are observing a rapid decrease in the average DAR or an increase in free payload concentration when your ADC is incubated in plasma.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Linker Instability | 1. Linker Chemistry: The chosen linker may be inherently unstable in the plasma environment. For example, some hydrazone linkers can be unstable at physiological pH, and certain peptide linkers can be susceptible to cleavage by plasma proteases.[5][6] 2. Evaluate Alternative Linkers: Consider using a more stable linker chemistry. For instance, non-cleavable linkers generally exhibit higher plasma stability.[7] For cleavable linkers, options with improved stability, such as certain peptide sequences or β-glucuronide linkers, can be explored.[5] |
| Conjugation Site | 1. Solvent Accessibility: The site of conjugation on the antibody can influence linker stability. Payloads conjugated to highly solvent-exposed sites may be more susceptible to enzymatic cleavage or chemical degradation.[8] 2. Site-Specific Conjugation: Employing site-specific conjugation technologies can help attach the linker-payload to more stable and shielded positions on the antibody.[8] |
| Assay Conditions | 1. Plasma Source: Ensure the plasma used is of high quality and has been stored correctly. Repeated freeze-thaw cycles can affect plasma components. 2. Incubation Conditions: Verify that the incubation temperature and pH are accurately maintained throughout the experiment. |
| Analytical Method | 1. Method Validation: Ensure that the analytical method used to measure DAR or free payload (e.g., LC-MS, ELISA) is validated and can accurately quantify the analytes in a complex matrix like plasma.[9] 2. Sample Preparation: Deconjugation can occur during sample preparation. Evaluate the stability of the ADC under the sample preparation conditions.[10] |
Workflow for Investigating Premature Drug Release
Caption: A workflow for troubleshooting premature drug release from ADCs in plasma stability assays.
Frequently Asked Questions (FAQs)
General Linker Chemistry
-
Q1: What are the main types of linkers used in ADCs? A1: ADC linkers are broadly categorized as either cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes (acid-labile linkers), the presence of specific enzymes (enzyme-cleavable linkers), or a reducing environment (disulfide linkers). Non-cleavable linkers release the drug upon degradation of the antibody itself within the lysosome.[11]
-
Q2: How does linker stability impact the therapeutic index of an ADC? A2: The stability of the linker is a critical factor for the therapeutic index of an ADC. An ideal linker should be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity and reduce efficacy. Upon reaching the target tumor cell, the linker should efficiently release the payload to exert its cytotoxic effect.[12]
Analytical and Characterization Methods
-
Q3: What are the common analytical techniques to assess ADC stability? A3: Several techniques are used to evaluate ADC stability, including Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, Size Exclusion Chromatography (SEC) to detect aggregation, and Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average DAR and identify sites of drug loss. Enzyme-Linked Immunosorbent Assays (ELISA) can also be used to quantify total and conjugated antibody.[13][14]
-
Q4: How can I quantify the amount of free payload in my ADC sample? A4: Free payload can be quantified using sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to separate the small molecule payload from the large antibody-drug conjugate.[10][15]
In Vitro and In Vivo Correlation
-
Q5: Why is there often a discrepancy between in vitro and in vivo linker stability? A5: Discrepancies can arise due to the more complex biological environment in vivo. For example, some linkers that are stable in human plasma may be unstable in rodent plasma due to the presence of specific enzymes like carboxylesterase 1c (Ces1c).[2][16] It is important to assess stability in plasma from relevant preclinical species.
-
Q6: What is the "bystander effect" and how is it related to linker chemistry? A6: The bystander effect is the ability of a payload released from a target cancer cell to kill neighboring antigen-negative cancer cells.[17] This is often associated with cleavable linkers that release membrane-permeable payloads. The efficiency of the bystander effect depends on the properties of the linker and the released payload.[18]
Data Presentation
Table 1: Comparative Plasma Stability of Different Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Reported Plasma Half-life | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis (pH-sensitive) | 1-3 days | Stability is pH-dependent; can be unstable at physiological pH.[6][19] |
| Disulfide | Reduction by glutathione | Variable (hours to days) | Stability can be influenced by steric hindrance around the disulfide bond.[20] |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) cleavage | >7 days in human plasma | Can be unstable in rodent plasma due to other proteases.[19] |
| β-Glucuronide | β-glucuronidase cleavage | Very stable in plasma | Dependent on the presence of β-glucuronidase in the tumor microenvironment.[5] |
| Silyl Ether | pH-sensitive hydrolysis | >7 days | Offers improved stability over traditional acid-labile linkers.[19] |
Note: The reported half-life values are approximate and can vary significantly based on the specific ADC, conjugation site, and experimental conditions.
Table 2: Impact of Conjugation Site on Linker Stability
| Conjugation Site | Description | Impact on Stability |
| Lysine Residues | Stochastic conjugation to surface-exposed lysines. | Can lead to a heterogeneous mixture of ADCs with varying stability. Solvent-exposed linkers may be more prone to cleavage. |
| Interchain Cysteines | Conjugation to reduced interchain disulfide bonds. | Generally provides more defined conjugation sites. Stability can be influenced by the local chemical environment. |
| Engineered Cysteines (Site-Specific) | Introduction of cysteine residues at specific locations. | Allows for precise control over the conjugation site, often leading to improved stability and homogeneity.[8] |
| Unnatural Amino Acids (Site-Specific) | Incorporation of non-natural amino acids with unique reactive groups. | Provides highly specific conjugation sites, potentially leading to enhanced stability. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess linker stability and premature drug release.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the change in average DAR over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma from the desired species.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots and immediately store them at -80°C until analysis.[21]
-
-
ADC Capture:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of Protein A or G magnetic beads to each sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the ADC.
-
-
Washing:
-
Place the samples on a magnetic rack to pellet the beads.
-
Remove the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Add elution buffer to the beads and incubate for 5-10 minutes to release the ADC.
-
Place on the magnetic rack and transfer the eluate to a new tube containing neutralization buffer.
-
-
Reduction (for Cysteine-linked ADCs):
-
Add a reducing agent (e.g., 10 mM DTT) to the eluted ADC sample.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the relative abundance of the light and heavy chains with and without the conjugated payload.
-
Calculate the average DAR at each time point by analyzing the mass spectra.[21]
-
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the stability of the ADC linker and the release of the payload in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Isolated liver lysosomes (commercially available or prepared from fresh tissue)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Reducing agent (e.g., DTT)
-
Stop solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Lysosome Preparation:
-
If using commercially available lysosomes, follow the manufacturer's instructions for thawing and preparation.
-
The protein concentration of the lysosomal fraction should be determined (e.g., by BCA assay).
-
-
Incubation:
-
In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) with the lysosomal preparation (e.g., 0.1-0.5 mg/mL protein) in the lysosomal assay buffer.
-
Include a reducing agent like DTT (e.g., 5 mM) if the linker is sensitive to reduction.
-
Incubate the reaction at 37°C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold stop solution.[22]
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Develop a standard curve for the payload to ensure accurate quantification.
-
Protocol 3: In Vitro Co-Culture Bystander Effect Assay
Objective: To assess the ability of an ADC to induce bystander killing of antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Cell culture medium and supplements
-
ADC of interest
-
Control antibody (without payload)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
The total cell density should be optimized to avoid overgrowth during the assay period.
-
-
ADC Treatment:
-
After allowing the cells to attach overnight, treat the co-cultures with serial dilutions of the ADC.
-
Include wells with untreated cells and cells treated with the control antibody as negative controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period of 72-96 hours.
-
-
Imaging and Analysis:
-
At the end of the incubation period, acquire images of the cells using a fluorescence microscope or a high-content imaging system.
-
Use the GFP signal to specifically identify and count the number of viable Ag- cells in each well.
-
The viability of the Ag+ cells can be assessed using a viability dye (e.g., DAPI for dead cells).
-
-
Data Interpretation:
Mandatory Visualizations
General Mechanism of Action for an Antibody-Drug Conjugate
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping | Semantic Scholar [semanticscholar.org]
- 12. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 20. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Antibody-Drug Conjugates by Addressing Drug-to-Antibody Ratio Heterogeneity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). This resource provides in-depth guidance on troubleshooting and addressing challenges related to heterogeneous drug-to-antibody ratios (DAR), a critical quality attribute that significantly impacts the efficacy, safety, and manufacturability of ADCs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ADC development and characterization experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation reaction. | Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentrations.[1] Ensure the antibody is properly prepared (e.g., complete reduction of disulfide bonds for thiol-based conjugation).[1] |
| Steric hindrance at the conjugation site. | Consider using a linker with a longer spacer arm to reduce steric hindrance.[1] Explore different site-specific conjugation methods that target more accessible amino acid residues.[1] | |
| ADC Aggregation During/After Conjugation | High hydrophobicity of the payload-linker. | Employ a hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), to increase the overall hydrophilicity of the ADC.[1] Optimize the DAR to the lowest effective level to reduce hydrophobicity-driven aggregation.[1] |
| Inappropriate buffer conditions. | Screen different buffer systems (pH, ionic strength) to identify conditions that minimize aggregation.[1] Include excipients like polysorbate in the formulation to prevent aggregation.[1] | |
| Inconsistent DAR Between Batches | Variability in the conjugation process. | Implement strict process controls for all reaction parameters.[1] Utilize site-specific conjugation methods to ensure a more homogeneous product.[1][2] |
| Inaccurate DAR measurement. | Use and validate orthogonal analytical methods for DAR determination (e.g., Hydrophobic Interaction Chromatography and Mass Spectrometry).[1] | |
| Poor in vivo Efficacy Despite High in vitro Potency | Rapid clearance of the ADC. | This is often linked to high hydrophobicity and aggregation. Use hydrophilic linkers and optimize the DAR.[1] Characterize the pharmacokinetic profile of the ADC.[1] ADCs with high DAR values may exhibit faster systemic clearance.[3] |
| Premature cleavage of the linker. | Select a linker with improved plasma stability.[1] For cleavable linkers, ensure the cleavage mechanism is specific to the tumor microenvironment or intracellular conditions.[1][] | |
| Unexpected Peaks in HIC Chromatogram | Presence of unconjugated antibody, fragments, or aggregates. | Use size-exclusion chromatography (SEC) to detect and quantify aggregates and fragments.[5] Mass spectrometry can identify the species corresponding to each peak. |
| On-column degradation of the ADC. | Optimize HIC running conditions (e.g., milder salt, neutral pH) to maintain the native structure of the ADC.[][7] | |
| Difficulty in Characterizing Lysine-Conjugated ADCs | High degree of heterogeneity. | Lysine (B10760008) conjugation can result in a wide range of DAR species and positional isomers, making characterization challenging.[8][9] Mass spectrometry is a powerful tool for analyzing this heterogeneity.[] Consider site-specific conjugation for more homogeneous products.[2] |
Frequently Asked Questions (FAQs)
1. What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody in an ADC preparation.[10] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[11][12] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and potential aggregation issues.[3][12][13]
2. What are the main challenges associated with a heterogeneous DAR?
A heterogeneous DAR results in an ADC product that is a mixture of different molecular species with varying numbers of conjugated drugs.[11][12] This heterogeneity can lead to:
-
Inconsistent Efficacy and Toxicity: Different DAR species can have different therapeutic windows.[14]
-
Variable Pharmacokinetics: Higher DAR species tend to be cleared more rapidly from circulation.[3][14][15]
-
Manufacturing and Regulatory Hurdles: A well-defined and consistent product is crucial for regulatory approval.[16][17]
3. How can I control the DAR during conjugation?
Several strategies can be employed to control the DAR:
-
Site-Specific Conjugation: This is a key strategy to produce homogeneous ADCs with a defined DAR.[2] It involves engineering specific sites on the antibody for drug attachment.[2]
-
Enzymatic Conjugation: Enzymes like transglutaminase can facilitate highly specific conjugation.[2]
-
Process Optimization: Carefully controlling reaction parameters such as stoichiometry of reactants, temperature, pH, and reaction time is crucial for achieving a target DAR, especially in random conjugation methods.[2]
-
Purification: Chromatographic techniques can be used to isolate ADC species with a specific DAR.[18]
4. What are the primary methods for analyzing DAR?
The most common analytical techniques for DAR determination include:
-
Hydrophobic Interaction Chromatography (HIC): A robust method that separates ADC species based on the hydrophobicity conferred by the drug load. It can determine the distribution of different DAR species under native conditions.[5][][7][19]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate light and heavy chains, allowing for DAR calculation based on the drug load of each chain.[5][10][19]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the intact ADC and its subunits, enabling precise DAR calculation and identification of different drug-loaded species.[][20][21]
-
UV-Vis Spectroscopy: A simpler and quicker method that estimates the average DAR based on the absorbance of the antibody and the drug. However, it does not provide information on the distribution of DAR species.[][22]
5. What is the difference between lysine and cysteine conjugation in terms of DAR heterogeneity?
-
Lysine Conjugation: Targets the numerous accessible lysine residues on the antibody surface, leading to a highly heterogeneous mixture of ADCs with a broad range of DAR values and conjugation sites.[8][23][24]
-
Cysteine Conjugation: Typically involves the reduction of interchain disulfide bonds, providing a limited number of specific sites (usually 8) for conjugation. This results in a more controlled and less heterogeneous ADC product compared to lysine conjugation.[23][25][26]
Analytical Techniques: Data Summary
The following table summarizes the key analytical techniques used for DAR characterization.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Higher DAR species are more hydrophobic and elute later.[19][27] | Average DAR, distribution of DAR species (DAR 0, 2, 4, etc.).[10][19] | Analysis under mild, non-denaturing conditions, preserving the native ADC structure.[][7] | Mobile phases with high salt concentrations can be corrosive to LC systems.[27] Peak identification can be challenging without MS coupling.[28] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions (low pH, organic solvents).[10] | Average DAR, drug load on light and heavy chains.[10][19] | Orthogonal method to HIC, provides detailed information on subunit drug load.[19] | Denaturing conditions can alter the ADC structure. Not ideal for resolving heterogeneous lysine-linked conjugates.[10] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | Precise average DAR, distribution of DAR species, identification of unconjugated antibody and fragments.[] | High accuracy and sensitivity. Can be coupled with chromatography (LC-MS) for comprehensive characterization.[][29] | Can be complex and requires specialized instrumentation.[21] Sample preparation can impact results.[30] |
| UV-Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentration of antibody and drug.[] | Average DAR.[][22] | Simple, rapid, and convenient.[] | Provides only an average DAR value, no information on distribution.[31] Less accurate than other methods.[31] |
Experimental Protocols
DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for analyzing the DAR of a cysteine-linked ADC.
-
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).[1]
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (e.g., DAR2, DAR4, DAR6, DAR8). Species with higher DAR will have longer retention times.
-
Calculate the peak area for each species.
-
The weighted average DAR is calculated using the following formula: DAR = (Σ (% Peak Area of each species * DAR of that species)) / 100
-
DAR Analysis by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
This protocol is suitable for cysteine-linked ADCs.
-
Materials:
-
RP-HPLC column (e.g., C4)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
ADC sample
-
-
Procedure:
-
Reduce the ADC sample by incubating it with a reducing agent (e.g., DTT) to separate the heavy and light chains.
-
Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.
-
Inject the reduced ADC sample.
-
Separate the light and heavy chains and their drug-conjugated forms using a gradient of increasing Mobile Phase B.
-
Monitor the elution at 280 nm.
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.[19]
-
DAR Analysis by Mass Spectrometry (MS)
This protocol provides a general workflow for intact mass analysis.
-
Materials:
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Appropriate LC column for intact protein analysis (e.g., C4 or SEC).
-
ADC sample, desalted if necessary.
-
-
Procedure:
-
Introduce the ADC sample into the mass spectrometer via the LC system.
-
Acquire the mass spectrum of the intact ADC under native or denaturing conditions.
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the unconjugated antibody and the various drug-loaded species.[1][29]
-
Calculate the average DAR by determining the relative abundance of each DAR species from the deconvoluted spectrum.
-
Visualizations
Caption: A simplified workflow for the conjugation and purification of an antibody-drug conjugate.
Caption: A logical workflow illustrating the common analytical methods for DAR characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. techbullion.com [techbullion.com]
- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 24. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 25. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 26. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. tandfonline.com [tandfonline.com]
- 29. waters.com [waters.com]
- 30. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 31. blog.crownbio.com [blog.crownbio.com]
Overcoming maleimide instability and potential for retro-Michael reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of maleimide-thiol conjugates and the potential for the retro-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability is the reversibility of the thiol-maleimide linkage. The resulting thiosuccinimide adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[1][2] This can lead to the dissociation of the conjugate and potential off-target effects.[1] Additionally, the maleimide (B117702) ring itself is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1]
Q2: What is the retro-Michael reaction and why is it problematic?
A2: The retro-Michael reaction is the reverse of the initial Michael addition that forms the bond between the maleimide and the thiol.[2][3] This reaction breaks the thioether bond, releasing the original maleimide-functionalized molecule.[2] This is problematic for several reasons:
-
Reduced Efficacy: Premature release of a therapeutic payload (e.g., in an antibody-drug conjugate or ADC) reduces the concentration of the active agent at the target site.[4]
-
Off-Target Toxicity: The released payload can circulate and bind to non-target cells, leading to unwanted side effects.[5]
-
Inaccurate Quantification: Deconjugation can interfere with analytical methods used to determine the degree of labeling (DOL).
Q3: How does pH affect maleimide stability and the conjugation reaction?
A3: pH is a critical factor in both the stability of the maleimide group and the efficiency of the conjugation reaction. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][6]
-
Below pH 6.5: The reaction rate slows down because the thiol is less likely to be in its more reactive thiolate anion form.[1]
-
Above pH 7.5: The rate of maleimide hydrolysis increases significantly, leading to an inactive, ring-opened maleamic acid.[6][7] At higher pH, reaction with primary amines (e.g., lysine (B10760008) residues) also becomes a more prominent side reaction.[5][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5]
Q4: What are "Next-Generation Maleimides" and how do they improve stability?
A4: Next-generation maleimides (NGMs) are modified maleimide compounds designed to form more stable bioconjugates.[8][9] One common strategy involves creating maleimides that facilitate rapid hydrolysis of the thiosuccinimide ring after conjugation.[4] This ring-opened product is resistant to the retro-Michael reaction.[4][10] Another approach involves "disulfide re-bridging," where NGMs react with two thiol groups from a reduced disulfide bond, maintaining the protein's structural integrity.[9][11] Some NGMs are designed to undergo "on-demand" hydrolysis, providing greater control over the stabilization process.[12]
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] |
| Thiol Oxidation | Degas buffers to remove dissolved oxygen.[1] Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation.[1] |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][6] |
| Incorrect Stoichiometry | Start with a 10-20 fold molar excess of the maleimide reagent for protein labeling.[1] Optimize this ratio for your specific molecules, as steric hindrance can be a factor with larger molecules.[1] |
| Inefficient Reduction of Disulfides | If targeting cysteines in disulfide bonds, ensure complete reduction using an appropriate reducing agent like TCEP.[6][13] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[6][14] If using DTT, it must be removed prior to conjugation.[1] |
Problem 2: The Final Conjugate is Unstable and Shows Deconjugation Over Time
| Potential Cause | Troubleshooting and Mitigation Strategies |
| Retro-Michael Reaction | Promote Hydrolysis: After conjugation, adjust the pH to a slightly basic condition (e.g., pH 8.5-9.0) for a controlled period to encourage the stabilizing hydrolysis of the thiosuccinimide ring.[15] The reaction should be monitored to avoid unwanted side reactions. |
| Use Next-Generation Maleimides (NGMs): Employ maleimides with electron-withdrawing groups on the nitrogen atom, which accelerate post-conjugation hydrolysis.[4][15] | |
| Transcyclization: For conjugates with an N-terminal cysteine, a transcyclization reaction can form a more stable six-membered ring.[16][17][18] This can be promoted by extended incubation in a buffered solution.[16] | |
| Thiazine (B8601807) Rearrangement (for N-terminal Cysteine Conjugates) | This side reaction is more prominent at neutral or higher pH.[1] Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1] If possible, avoid using peptides with an N-terminal cysteine for conjugation.[1] |
Data Presentation
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |
|---|---|---|---|
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
Data adapted from a study on 8-arm PEG-maleimide.[19]
Table 2: Comparison of Maleimide Stabilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Post-Conjugation Hydrolysis | Ring-opening of the thiosuccinimide to form a stable maleamic acid thioether.[4] | Simple to implement by adjusting pH. | Requires careful control to avoid side reactions. |
| Next-Generation Maleimides (NGMs) | Rational design to accelerate hydrolysis or re-bridge disulfides.[4][9] | Produces highly stable conjugates.[20] | May require custom synthesis of reagents. |
| Transcyclization | Intramolecular reaction of an N-terminal amine to form a stable thiazine ring.[16][18] | Forms a very stable bond. | Only applicable to N-terminal cysteine conjugates. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein Preparation: If necessary, reduce disulfide bonds in your protein by incubating with a 10-100 fold molar excess of TCEP at room temperature for 30-60 minutes.[1]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: Add the maleimide solution to the protein solution in a reaction buffer (pH 6.5-7.5, e.g., phosphate (B84403) buffer containing EDTA). A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[1]
-
Quenching: Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide.[1]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess reagents.[1]
Protocol 2: Assessment of Conjugate Stability via Thiol Exchange
This protocol assesses the stability of a maleimide conjugate in the presence of a competing thiol.
-
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
-
Procedure: a. Prepare a solution of the maleimide conjugate at a known concentration (e.g., 50 µM) in PBS.[2] b. Add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[2] c. Incubate the mixture at 37°C.[2] d. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.[2] e. Quench the reaction in the aliquot, for example, by adding an equal volume of 0.1% formic acid in acetonitrile.[2] f. Analyze the samples by HPLC-MS to quantify the remaining intact conjugate, the deconjugated maleimide, and any thiol exchange products.[2] g. Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Retro-Michael Reaction - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimizing Payload Release Kinetics for Cleavable Linkers
Welcome to the technical support center for optimizing payload release from cleavable linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
FAQs & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Category 1: Unexpected Payload Release
Question: My payload is being released prematurely in plasma stability assays. What are the common causes and how can I fix this?
Answer: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy.[1][2][3] The primary causes often relate to linker instability in circulation.
-
For Hydrazone Linkers: These are acid-labile and designed to cleave in the low pH of endosomes/lysosomes.[4][] However, they can be susceptible to hydrolysis even at the physiological pH of blood (~7.4), leading to slow but significant premature release.[][6]
-
Troubleshooting:
-
Modify Linker Chemistry: Introduce electron-donating or withdrawing substituents near the hydrazone bond to tune its hydrolytic stability. This can make the linker more resistant to cleavage at neutral pH while retaining sensitivity to acidic conditions.[][]
-
Alternative Acid-Labile Linkers: Consider more stable acid-cleavable linkers, such as silyl (B83357) ethers, which have shown half-lives of over 7 days in human plasma compared to the shorter half-life of some traditional hydrazine (B178648) linkers.[8]
-
-
-
For Disulfide Linkers: These are designed for cleavage in the high-glutathione environment of the cell cytoplasm. Premature cleavage can occur due to interaction with free thiols in plasma.
-
For Peptide Linkers (e.g., Val-Cit): While generally stable, these can be susceptible to cleavage by extracellular proteases like human neutrophil elastase or plasma carboxylesterases.[1][11][12] This is a known cause of off-target toxicities such as neutropenia.[11][12]
-
Troubleshooting:
-
Sequence Modification: Screen alternative dipeptide sequences that are less susceptible to extracellular proteases but are still efficiently cleaved by lysosomal enzymes like Cathepsin B.[13]
-
Tandem-Cleavage Linkers: A newer strategy involves designing linkers that require two sequential cleavage events (e.g., by a glucuronidase and then a cathepsin) to release the payload. This dual-trigger mechanism significantly enhances plasma stability.[1]
-
-
Question: My payload release is slow or incomplete upon reaching the target cell. What's going wrong?
Answer: Ineffective payload release at the target site can severely limit the therapeutic efficacy of a conjugate.[3] This issue often points to problems with the linker cleavage mechanism or subsequent release steps.
-
For Enzyme-Cleavable Linkers:
-
Potential Cause: Low expression of the target enzyme (e.g., Cathepsin B) in the target cells.
-
Troubleshooting:
-
Verify Enzyme Expression: Confirm the expression levels of the target protease in your cell line or tumor model.
-
Select a Different Linker: If enzyme expression is low, consider a linker that relies on a different cleavage mechanism, such as a pH-sensitive or reducible linker.[14]
-
-
-
For All Cleavable Linkers with Self-Immolative Spacers (e.g., PABC):
-
Potential Cause: The self-immolation step, which is required to release the unmodified "free" payload after the initial linker cleavage, may be hindered.[9]
-
Troubleshooting:
-
Investigate the Spacer: Steric hindrance around the self-immolative spacer can prevent its necessary electronic cascade. For example, a cyclopropyl (B3062369) group on a disulfide linker was shown to prevent self-immolation and payload release, whereas a cyclobutyl analog was effective.[9]
-
Analyze Metabolites: Use LC-MS to analyze the intracellular metabolites. If you detect payload still attached to the spacer, it confirms an issue with the self-immolation step.
-
-
-
For Reducible/Disulfide Linkers:
-
Potential Cause: Insufficiently reducing environment within the target cellular compartment. While the cytoplasm is generally reducing, the kinetics can vary.
-
Troubleshooting:
-
Use a FRET-based Assay: Employ Förster Resonance Energy Transfer (FRET)-based methods to quantify the real-time kinetics of disulfide bond cleavage within live cells to understand if the cleavage rate is the limiting factor.[3]
-
-
Category 2: Assay & Characterization
Question: How do I choose the right assay to measure payload release kinetics?
Answer: The choice of assay depends on the specific question you are asking (e.g., plasma stability vs. intracellular release) and the resources available. Common methods include ELISA, HPLC, and LC-MS.[15][16]
-
For Plasma Stability: The goal is to quantify the amount of payload that has been prematurely released from the conjugate over time in a plasma matrix.
-
Recommended Method: An immunocapture LC-MS/MS assay is considered a gold standard.[17] This involves incubating the conjugate in plasma (human, mouse, rat, etc.) at 37°C, taking samples at various time points, capturing the intact conjugate (e.g., with protein A beads), and then quantifying the released payload in the supernatant via LC-MS/MS.[15][18][19] This method can also be used to measure the change in the drug-to-antibody ratio (DAR) over time.[18]
-
-
For Intracellular/Enzymatic Cleavage: The goal is to measure the rate of payload release triggered by a specific mechanism (e.g., enzymatic cleavage).
-
Recommended Method: An in vitro cleavage assay using purified enzymes or cell lysates is a direct way to measure linker susceptibility.[20][21] The reaction mixture is analyzed at different time points by RP-HPLC or LC-MS to quantify the released payload.[19]
-
Alternative for High-Throughput Screening: Fluorogenic substrate cleavage assays can be used to quickly screen different peptide linker sequences. The peptide is linked to a fluorophore that fluoresces upon cleavage, providing a real-time readout of enzyme activity.[13][20]
-
Question: My results from different assays are conflicting. Why might this be?
Answer: Discrepancies often arise from what each assay is measuring. For example, a plasma stability assay might show a decrease in the average DAR over time, but a separate analysis of the supernatant might detect very little "free" payload. This could indicate that the linker-payload is not being released freely but is instead transferring to other plasma proteins, like albumin.[19][22] A comprehensive analysis requires a combination of methods to track the intact conjugate, the released payload, and any potential adducts.[17]
Quantitative Data Summary
Optimizing release kinetics requires a balance between stability in circulation and efficient cleavage at the target site.[9][10] The tables below summarize kinetic data for common cleavable linkers.
Table 1: Release Kinetics of pH-Sensitive Hydrazone Linkers
| Linker Type | Condition | Half-Life (t½) | Reference |
| Acyl Hydrazone (AcBut) | pH 5.0 Buffer | Labile (hours) | [6] |
| Acyl Hydrazone (AcBut) | pH 7.0 Buffer | Resistant to Hydrolysis | [6] |
| Silyl Ether Linker | Human Plasma (pH 7.4) | > 7 days | [8] |
| Traditional Hydrazine Linker | Human Plasma (pH 7.4) | ~2 days | [8] |
Table 2: Relative Cleavage Rates of Peptide Linkers by Cathepsin B
| Peptide Sequence | Relative Cleavage Rate vs. Val-Cit | Key Characteristic | Reference |
| Val-Cit | 100% (Benchmark) | Standard for efficient cleavage and good plasma stability. | [][13] |
| Val-Ala | ~50% | Effectively cleaved; lower hydrophobicity may reduce aggregation. | [13] |
| Phe-Lys | ~3000% (with isolated enzyme) | Very rapid cleavage by pure Cathepsin B, but similar to Val-Cit in lysosomal extracts. | [13] |
Key Experimental Protocols
Detailed and validated protocols are essential for reproducible results.
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of a conjugate and measures premature payload release in a plasma environment.[18][23][24]
-
Objective: To quantify the release of free payload from a conjugate in plasma over time at physiological temperature.
-
Materials:
-
Test conjugate (e.g., 100 µg/mL).
-
Human, mouse, or rat plasma (citrate-anticoagulated).
-
PBS (phosphate-buffered saline).
-
Acetonitrile (for protein precipitation).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate the conjugate in plasma at 37°C. A parallel incubation in PBS can serve as a control.[18]
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 144 hours).[19]
-
At each time point, immediately stop the reaction by precipitating plasma proteins. Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the proteins.
-
Carefully collect the supernatant, which contains the released free payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Calculate the amount of released payload at each time point.
-
Express the result as a percentage of the total conjugated payload present at time zero.
-
Protocol 2: In Vitro Enzymatic Cleavage Assay (HPLC-Based)
This protocol measures the rate of payload release from a conjugate in the presence of a specific purified enzyme (e.g., Cathepsin B).[13][19]
-
Objective: To quantify the rate of payload release from an enzyme-cleavable linker upon incubation with the target enzyme.
-
Materials:
-
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B stock solution in Activation Buffer for 15 minutes at room temperature. DTT is required to maintain the active-site cysteine in its reduced state.[13]
-
Reaction Setup: In a microcentrifuge tube, combine the conjugate solution with pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage by adding the activated Cathepsin B solution to the conjugate mixture. A typical final concentration might be ~20 nM enzyme and ~1 µM conjugate.[13]
-
Incubate the reaction at 37°C.
-
Time Points: At various time points, take an aliquot of the reaction and stop it by adding the Quenching Solution.
-
Analysis: Analyze the quenched samples by RP-HPLC to separate and quantify the released payload from the intact conjugate.
-
-
Data Analysis:
-
Plot the concentration of released payload versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve to calculate the cleavage rate.
-
Visualizations
Logical & Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iphasebiosci.com [iphasebiosci.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG4-Val-Cit-PAB-MMAE and SMCC-DM1 Linker-Payload Systems in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker and payload is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective, data-driven comparison of two widely utilized linker-payload systems: the cleavable Mal-PEG4-Val-Cit-PAB-MMAE and the non-cleavable SMCC-DM1. This comparison is intended to inform the rational design and selection of ADCs for preclinical and clinical development.
Introduction to the Linker-Payload Systems
This compound: A Cleavable System
This system employs a multi-component linker designed for conditional payload release within the target cell.
-
Maleimide (B117702) (Mal): Enables covalent conjugation to thiol groups on the antibody, typically from reduced interchain cysteines.
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances solubility and can improve pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1]
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following Val-Cit cleavage, spontaneously releases the unmodified payload.[2]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[3][4] MMAE is cell-permeable, which allows it to exert a "bystander effect," killing adjacent antigen-negative tumor cells.[5]
SMCC-DM1: A Non-Cleavable System
This system utilizes a stable linker that releases the payload upon complete degradation of the antibody.
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A heterobifunctional crosslinker. Its N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide group forms a stable thioether bond with a thiol-containing payload.[6] The cyclohexane (B81311) ring enhances the stability of the maleimide group.[6]
-
DM1 (Mertansine): A potent maytansinoid derivative that, like MMAE, inhibits tubulin polymerization, leading to mitotic arrest and cell death.[7] Following lysosomal degradation of the antibody, the payload is released as a lysine-SMCC-DM1 metabolite. This charged metabolite is generally not cell-permeable, limiting the bystander effect.[8][9]
Mechanism of Action and Payload Release
The fundamental difference between these two systems lies in their payload release mechanisms, which dictates their subsequent biological activity.
Comparative Performance Data
Direct head-to-head comparisons of ADCs using these two linker-payload systems on the same antibody are limited. However, studies on HER2-targeting ADCs provide valuable insights.
In Vitro Cytotoxicity
The potency of ADCs is typically measured by their half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC | Linker-Payload | Cell Line (Target) | IC50 (ng/mL) | Reference |
| Hertuzumab-vcMMAE | Mal-Val-Cit-PAB-MMAE | NCI-N87 (HER2-positive Gastric Cancer) | 95.3 | [10] |
| Trastuzumab-DM1 (T-DM1) | SMCC-DM1 | NCI-N87 (HER2-positive Gastric Cancer) | 568.2 | [10] |
In this study, the MMAE-based cleavable system was significantly more potent than the DM1-based non-cleavable system against HER2-positive gastric cancer cells in vitro.[10] It is important to note that different antibodies were used (Hertuzumab vs. Trastuzumab), although both target HER2.[10]
In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in preclinical xenograft models, which involve implanting human tumor cells into immunodeficient mice.
| ADC | Linker-Payload | Xenograft Model | Dosing | Outcome | Reference |
| Hertuzumab-vcMMAE | Mal-Val-Cit-PAB-MMAE | NCI-N87 (Gastric Cancer) | 5 or 10 mg/kg, single dose | High potency and sustained tumor inhibition | [10] |
| Hertuzumab-vcMMAE | Mal-Val-Cit-PAB-MMAE | JIMT-1 (Trastuzumab-resistant Breast Cancer) | 10 mg/kg, single dose | ~70% Tumor Growth Inhibition | [11] |
| Trastuzumab-DM1 (T-DM1) | SMCC-DM1 | JIMT-1 (Trastuzumab-resistant Breast Cancer) | 15 mg/kg, single dose | ~50% Tumor Growth Inhibition | [11] |
In multiple xenograft models, including those resistant to standard therapies, ADCs with a cleavable vc-MMAE system have demonstrated more potent anti-tumor activity compared to the non-cleavable T-DM1.[6][10][11]
Plasma Stability
The stability of the linker is crucial to prevent premature payload release, which can cause systemic toxicity.
| Linker Type | ADC Example | Species | Stability / Payload Release | Reference |
| Cleavable (vc-MMAE) | Various ADCs with vc-MMAE | Human, Monkey | High stability, <1% MMAE release after 6 days | [12] |
| Rat | Lower stability, ~4% MMAE release after 6 days | [12] | ||
| Mouse | Lowest stability, >20% MMAE release after 6 days | [12] | ||
| Non-cleavable (SMCC-DM1) | Trastuzumab-DM1 (T-DM1) | Rat | Generally high stability, considered more stable than disulfide linkers |
The Val-Cit linker in vc-MMAE ADCs shows species-dependent stability, with significantly lower stability in rodent plasma compared to human and monkey plasma.[12] This is a critical consideration for preclinical model selection. Non-cleavable linkers like SMCC are generally characterized by high plasma stability across species.[9]
Bystander Effect
The ability to kill neighboring antigen-negative cells is a key differentiator.
| Linker-Payload System | Released Payload | Cell Permeability | Bystander Effect | Reference |
| This compound | MMAE | High | Yes | [1][8] |
| SMCC-DM1 | Lysine-SMCC-DM1 | Low (charged) | No / Minimal | [8][9] |
Simulation studies and experimental data confirm that the cell-permeable MMAE released from cleavable linkers can induce a bystander effect, whereas the charged Lys-SMCC-DM1 metabolite from non-cleavable linkers is largely unable to cross cell membranes.[1][8]
Toxicity Profile
The toxicity of an ADC is influenced by the linker, payload, and antibody.
-
Cleavable (MMAE-based): Often associated with gastrointestinal toxicities and neutropenia.[9] The bystander effect, while beneficial for efficacy, can also contribute to off-target toxicity if the payload is released systemically.[5]
-
Non-cleavable (DM1-based): T-DM1 is associated with thrombocytopenia and hepatotoxicity.[9] The toxicity is mediated by the charged Lys-SMCC-DM1 metabolite.[9]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of ADC required to inhibit cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate target cancer cells at an optimal density in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., this compound ADC and SMCC-DM1 ADC), a negative control ADC, the unconjugated antibody, and the free payload. Replace the cell culture medium with the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 120 hours).
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or XTT) to each well.
-
Formazan Formation: Incubate for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the insoluble formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the results and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and quantifies premature payload release in plasma.
Methodology:
-
ADC Incubation: Dilute the test ADCs to a final concentration (e.g., 100 µg/mL) in plasma from relevant species (human, monkey, rat, mouse).
-
Time-Point Sampling: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze them at -80°C.
-
Sample Analysis:
-
To Measure Intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
To Measure Released Payload: Extract the free payload (MMAE or DM1) from the plasma samples. Quantify the concentration of the free payload using LC-MS/MS.
-
In Vivo Antitumor Efficacy in Xenograft Models
This experiment evaluates the ability of an ADC to inhibit tumor growth in a living organism.
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., NCI-N87, JIMT-1) into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, unconjugated antibody, this compound ADC, SMCC-DM1 ADC).
-
Dosing: Administer the treatments, typically via intravenous (IV) injection, at specified doses and schedules.
-
Monitoring: Measure tumor volumes with calipers and monitor mouse body weight (as an indicator of toxicity) regularly (e.g., twice weekly).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage and analyze for statistical significance.
In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line (e.g., HER2-positive N87) and an antigen-negative (Ag-) cell line that is sensitive to the payload but does not express the target antigen (e.g., HER2-negative MCF7). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Co-Culture Seeding: Seed the Ag+ and GFP-expressing Ag- cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the test ADCs.
-
Incubation: Incubate the plates for 96-120 hours.
-
Analysis: Use an imaging cytometer to count the number of viable GFP-positive (Ag-) cells remaining in each well.
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and a cleavable-linker ADC (compared to a non-cleavable linker ADC or controls) indicates a bystander effect.
Conclusion
The choice between a cleavable this compound system and a non-cleavable SMCC-DM1 system is a strategic decision that depends on the specific therapeutic context.
-
This compound is often favored for its potent in vitro and in vivo efficacy, which is enhanced by the bystander effect of the released MMAE. This makes it particularly attractive for treating heterogeneous tumors where not all cells express the target antigen. However, its lower stability in rodent plasma must be considered during preclinical development, and the potential for off-target toxicity from the bystander effect requires careful management of the therapeutic window.
-
SMCC-DM1 offers the advantage of high plasma stability, which can lead to a more predictable pharmacokinetic profile and potentially lower systemic toxicity from premature payload release. The lack of a significant bystander effect makes it highly dependent on target antigen expression and efficient ADC internalization and degradation. This system may be preferable when the target antigen is homogeneously expressed on tumor cells and minimizing off-target toxicity is a primary concern.
Ultimately, the optimal linker-payload system must be determined empirically for each specific ADC, taking into account the target biology, antibody properties, and desired clinical outcome. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation required to make an informed selection.
References
- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A novel humanized anti-HER2 antibody conjugated with MMAE exerts potent anti-tumor activity | Semantic Scholar [semanticscholar.org]
- 7. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cleavable (Val-Cit) vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A Guide for Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of drug release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective, data-driven comparison of the widely used enzyme-cleavable valine-citrulline (Val-Cit) linker and non-cleavable linkers, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their ADC development programs.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Unmodified, potent payload (e.g., MMAE).[1] | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1] |
| Plasma Stability | Generally lower, with potential for premature drug release.[1] | Generally higher, leading to a more stable ADC in circulation.[1][2] |
| Bystander Effect | High, due to the release of membrane-permeable payload.[1] | Low to negligible, as the released payload is charged and less permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[1] | Lower potential due to higher stability and limited bystander effect.[1] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[1] | May be less effective against antigen-negative cells within the tumor.[1] |
Mechanism of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanism following ADC internalization into the target cancer cell.
Cleavable linkers, such as the Val-Cit dipeptide, are designed to be selectively cleaved by enzymes like Cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[3][] This enzymatic cleavage releases the cytotoxic payload in its original, highly potent, and often membrane-permeable form, allowing it to exert its cell-killing effect.[1] A key advantage of this mechanism is the potential for a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[1][3]
In contrast, non-cleavable linkers, such as thioether-based linkers, form a stable bond that is not susceptible to enzymatic cleavage.[2][3] Drug release is dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[1][2] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.[1] This payload-linker-amino acid complex is typically charged and less membrane-permeable, which significantly limits the bystander effect.[1]
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker significantly impacts the ADC's performance in terms of stability, efficacy, and potential for off-target toxicity.
Plasma Stability
Non-cleavable linkers generally exhibit higher stability in systemic circulation compared to their cleavable counterparts.[1][2] This increased stability minimizes the premature release of the cytotoxic payload in the bloodstream, which can lead to off-target toxicity.[1]
Table 1. Comparative Plasma Stability of ADCs with Non-Cleavable and Cleavable Linkers
| Linker Type | ADC Example | Plasma Half-life (Species) | Reference |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | ~3-4 days (Human) | [5] |
| Cleavable | Trastuzumab-vc-MMAE | ~2-3 days (Human) | [6] |
Note: Data is compiled from different sources and direct head-to-head comparison should be interpreted with caution.
In Vitro Cytotoxicity and the Bystander Effect
The bystander effect is a key advantage of many cleavable linkers, as they release a membrane-permeable, unmodified payload. In contrast, the payload-linker-amino acid complex released from non-cleavable ADCs is often charged and less membrane-permeable, resulting in a limited or absent bystander effect.
Table 2. In Vitro Cytotoxicity and Bystander Effect of ADCs with Non-Cleavable and Cleavable Linkers
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Bystander Killing (Co-culture) | Reference |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+++) | 10-50 | Minimal | [7] |
| Cleavable | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | 5-20 | Significant | [8] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (HER2+) | >1000 | Minimal | [7] |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (HER2+) | 100-500 | Moderate | [9] |
Note: Data is compiled from different sources and direct head-to-head comparison should be interpreted with caution.
In Vivo Efficacy
The superior plasma stability of non-cleavable linkers can translate to improved in vivo efficacy in some preclinical models, as more intact ADC can reach the tumor site. However, the potent bystander effect of cleavable linkers can be highly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Table 3. Comparative In Vivo Efficacy of ADCs with Non-Cleavable and Cleavable Linkers in Xenograft Models
| Linker Type | ADC Example | Xenograft Model | Dosing | Outcome | Reference |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (High HER2) | 3.6 mg/kg | Tumor growth inhibition | [10] |
| Cleavable | Trastuzumab-vc-MMAE | NCI-N87 (High HER2) | 3 mg/kg | Tumor regression | [11] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | KPL-4 (HER2+) | 15 mg/kg | Tumor growth inhibition | [7] |
| Cleavable | Trastuzumab-vc-MMAE | KPL-4 (HER2+) | 10 mg/kg | Tumor regression | [11] |
Note: Data is compiled from different sources and direct head-to-head comparison should be interpreted with caution.
Experimental Workflow for Comparison
A systematic experimental approach is crucial for a direct comparison of ADCs with different linkers.
Detailed Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADCs (with cleavable and non-cleavable linkers) and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and a non-targeting isotype control ADC. Treat the cells with the ADCs for a period of 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells treated with an ADC.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
ADCs and controls
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADCs at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (e.g., 96-120 hours).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of viable GFP-positive (Ag-) cells in the co-culture wells relative to the control wells. A significant reduction in the number of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
In Vitro Plasma Stability Assay (LC-MS/MS)
This protocol assesses the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADCs
-
Human or mouse plasma
-
Incubator at 37°C
-
Sample preparation reagents (e.g., for protein precipitation or immunocapture)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: Process the plasma samples to separate the ADC and any released payload from plasma proteins. This can be done by protein precipitation or more specifically by immunocapture of the ADC.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of the intact ADC (to measure the drug-to-antibody ratio, DAR) and the free payload.
-
Data Analysis: Plot the average DAR or the concentration of intact ADC over time to determine the stability of the ADC. Quantify the concentration of released payload at each time point to assess premature drug release.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADCs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a specified size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection, at a predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.
Conclusion
The decision between a cleavable (Val-Cit) and a non-cleavable linker is a multifaceted one that depends on the specific therapeutic context. Cleavable linkers offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect, but this can come with the trade-off of lower plasma stability and a higher risk of off-target toxicity.[1] Non-cleavable linkers provide greater plasma stability, which can lead to a wider therapeutic window and may be preferable for highly potent payloads or for targeting hematological malignancies.[2] A thorough preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile of Mal-PEG4-Val-Cit-PAB-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pharmacokinetic (PK) profile of Antibody-Drug Conjugates (ADCs) utilizing the Maleimide-PEG4-Valine-Citrulline-PABA-Monomethyl Auristatin E (Mal-PEG4-Val-Cit-PAB-MMAE) linker-payload system. By examining key pharmacokinetic parameters, experimental methodologies, and the underlying mechanism of action, this document aims to offer an objective resource for the development and evaluation of novel ADC candidates. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker, as with Mal-PEG4-Val-Cit-PAB, is a strategy employed to enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile.
Comparative Pharmacokinetic Data
The in vivo behavior of an ADC is critically influenced by its linker and payload. The this compound system features a cleavable dipeptide linker (Val-Cit) designed for enzymatic cleavage within the tumor cell, a self-immolative PABA spacer to ensure efficient release of the potent cytotoxic agent MMAE, and a PEG4 spacer to improve hydrophilicity.
To provide a comparative perspective, the following tables summarize key pharmacokinetic parameters for a representative vc-MMAE ADC, trastuzumab-vc-MMAE, in mice, alongside data for the free payload (MMAE). This allows for an assessment of how conjugation to an antibody via a vc-linker alters the pharmacokinetic properties of the cytotoxic agent. The three key analytes typically measured in ADC pharmacokinetic studies are the total antibody, the antibody-conjugated MMAE (acMMAE), and the unconjugated (free) MMAE.[1][2]
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Terminal Half-life (t1/2, h) | Volume of Distribution (Vss, mL/kg) |
| Trastuzumab-vc-MMAE (10 mg/kg) | |||||
| Total Antibody | ~250 | ~15,000 | ~0.67 | ~160 | ~230-254 |
| Conjugated MMAE | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Unconjugated MMAE | ~0.015 | ~0.5 | Not Reported | Not Reported | Not Reported |
| Free MMAE (0.1 mg/kg) | ~0.05 | 0.0545 | 60 | 2.5 | 42 |
Table 1: Comparative in vivo pharmacokinetic parameters of Trastuzumab-vc-MMAE ADC and free MMAE in mice. Data is compiled from multiple sources and normalized where possible for comparison.[3][4][5] It is important to note that direct comparison of dose levels is not appropriate due to the vastly different therapeutic indices of the conjugated and free drug.
The data clearly demonstrates that conjugation of MMAE to an antibody via the vc-linker dramatically alters its pharmacokinetic profile. The half-life is significantly extended from 2.5 hours for free MMAE to approximately 160 hours for the total antibody component of the ADC.[4][5] This prolonged circulation time is a key feature of ADCs, allowing for greater tumor accumulation. Consequently, the clearance of the antibody component is substantially lower than that of the free drug. The maximum concentration (Cmax) and overall exposure (AUC) of the total antibody are significantly higher than that of free MMAE, reflecting the much larger dose of the ADC administered. The concentration of unconjugated MMAE in circulation remains very low, indicating good stability of the linker in the bloodstream.[3]
Experimental Protocols
Accurate and reproducible pharmacokinetic data is essential for the preclinical development of ADCs. Below are detailed methodologies for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Xenograft Mouse Model
This protocol outlines a typical study to evaluate the pharmacokinetics of a this compound ADC in a tumor-bearing mouse model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Cell Line: A human cancer cell line overexpressing the target antigen for the ADC's monoclonal antibody (e.g., NCI-N87 for HER2-targeted ADCs).
-
Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Randomization: Randomize mice into treatment groups.[6]
2. ADC Administration:
-
Formulation: Prepare the ADC in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) via the tail vein.[6]
3. Sample Collection:
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1 h, 6 h, 24 h, 48 h, 72 h, 168 h) via the saphenous or retro-orbital vein.[6]
-
Anticoagulant: Collect blood in tubes containing an anticoagulant such as EDTA.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.[1]
4. Bioanalysis:
-
Total Antibody Quantification (ELISA):
- Coat a microtiter plate with the target antigen.
- Add plasma samples and standards to the wells.
- Use a labeled secondary antibody that detects the ADC's antibody framework for quantification.[7]
-
Conjugated MMAE (acMMAE) and Unconjugated MMAE Quantification (LC-MS/MS):
- Sample Preparation: Precipitate proteins from plasma samples. For total MMAE (conjugated + unconjugated), an enzymatic digestion step (e.g., with papain) is required to cleave the linker and release all MMAE prior to extraction.[8][9]
- Chromatographic Separation: Use a reverse-phase HPLC column to separate the analytes.
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of MMAE and an internal standard.[1][9]
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) to determine key PK parameters such as Cmax, Tmax, AUC, clearance (CL), terminal half-life (t1/2), and volume of distribution (Vss).[1]
Visualizations
To further elucidate the processes involved in the action of this compound ADCs, the following diagrams illustrate the experimental workflow and the signaling pathway of MMAE.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
Head-to-Head Comparison of PEG Linker Lengths (PEG4 vs. PEG8) in Antibody-Drug Conjugates
A comprehensive guide for researchers on the impact of PEG linker length on the physicochemical properties, efficacy, and pharmacokinetics of Antibody-Drug Conjugates (ADCs).
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have become an invaluable tool for optimizing ADC performance.[1] The hydrophilicity of PEG linkers helps to mitigate the aggregation of ADCs, especially those carrying hydrophobic payloads, and can improve the overall pharmacological properties of the conjugate.[2][3] The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize these effects for a specific ADC.[2]
This guide provides a head-to-head comparison of two commonly used discrete PEG linker lengths, PEG4 and PEG8, in ADCs. The information is compiled from preclinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of PEG4 and PEG8 Linkers in ADCs
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[2]
| Linker | Clearance (mL/day/kg) | Reference |
| PEG4 | ~7 | Burke et al., 2017[1] |
| PEG8 | ~5 | Burke et al., 2017[1] |
| Linker | In Vitro Cytotoxicity (IC50 ng/mL) - Anti-CD30 ADC | Reference |
| PEG4 | ~10 | Burke et al., 2017[1] |
| PEG8 | ~10 | Burke et al., 2017[1] |
| Parameter | PEG4 Linker | PEG8 Linker | Key Observations |
| Hydrophobicity | Less Hydrophilic | More Hydrophilic | Increasing PEG chain length leads to a decrease in the overall hydrophobicity of the conjugates.[4] |
| Aggregation | Higher potential for aggregation | Lower potential for aggregation | Stability studies show that the aggregate content decreases as the PEG length increases.[4] |
| In Vivo Efficacy | May be lower in some models | Often enhanced | Improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy.[1] DAR8-ADCs with PEG8 showed stronger anti-tumor activity than those with PEG4.[4] |
| Tolerability | Lower | Higher | Conjugates with PEGs smaller than PEG8 were not as well tolerated in some studies.[5] ADCs with PEG8 linkers have shown high survival rates in preclinical models.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
Synthesis of ADC with PEG4 or PEG8 Linker
This protocol describes a general method for conjugating a cytotoxic payload to an antibody using a maleimide-PEG-NHS ester linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Maleimide-PEG4-NHS ester or Maleimide-PEG8-NHS ester
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate free thiol groups.
-
Linker-Payload Conjugation: React the maleimide-PEG-NHS ester (PEG4 or PEG8) with the thiol-containing payload to form a stable maleimide-thiol conjugate.
-
Antibody-Linker-Payload Conjugation: React the NHS ester end of the linker-payload construct with the lysine (B10760008) residues on the antibody.
-
Quenching: Quench any unreacted maleimide (B117702) groups with a quenching reagent.
-
Purification: Purify the resulting ADC from unreacted linker, payload, and antibody fragments by SEC.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic potential of the ADCs on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
Control cell line (target-negative)
-
Cell culture medium and supplements
-
ADCs (with PEG4 and PEG8 linkers) and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Add the solutions to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Pharmacokinetic (PK) Study in Rodents
This protocol describes a typical procedure to evaluate the pharmacokinetic profile of the ADCs.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)
-
ADCs (with PEG4 and PEG8 linkers)
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method such as an ELISA for total antibody or LC-MS/MS for the conjugated antibody.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, half-life (t1/2), and area under the curve (AUC).
In Vivo Efficacy Study in a Xenograft Model
This protocol details a study to assess the anti-tumor activity of the ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line for implantation
-
ADCs (with PEG4 and PEG8 linkers), vehicle control, and control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADCs, vehicle, or control antibody at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of any anti-tumor effects.
Mandatory Visualizations
Caption: General Structure of a PEGylated ADC
Caption: Workflow for Comparing PEG4 and PEG8 ADCs
References
Validating Target-Specific Cytotoxicity of a Novel Antibody-Drug Conjugate: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] A critical step in the preclinical development of a novel ADC is the rigorous validation of its target-specific cytotoxicity to ensure it effectively kills cancer cells expressing the target antigen while minimizing damage to healthy tissues.[3][4][5][6] This guide provides a comparative overview of key experimental approaches for validating the target-specific cytotoxicity of a novel ADC, complete with experimental data presentation, detailed protocols, and visual workflows.
Understanding ADC Cytotoxicity: On-Target, Off-Target, and Bystander Effects
The cytotoxic activity of an ADC is a multifactorial process.[3] On-target, on-site toxicity is the desired outcome, where the ADC binds to the target antigen on cancer cells, is internalized, and releases its cytotoxic payload, leading to cell death.[1] However, several other mechanisms can contribute to both efficacy and toxicity:
-
On-target, off-tumor toxicity: Occurs when the target antigen is also expressed on healthy cells, leading to ADC-mediated damage to non-cancerous tissues.[3][7]
-
Off-target toxicity: Arises from the premature release of the payload from the ADC in circulation, which can then non-specifically enter and kill healthy cells.[1][3][7] This is often a primary driver of dose-limiting toxicities.[3][7]
-
Bystander effect: This phenomenon occurs when the cytotoxic payload, once released from the target cell, can diffuse into and kill neighboring antigen-negative cancer cells.[8][9][10][] This can be advantageous in treating heterogeneous tumors but may also contribute to off-target toxicity if it affects nearby healthy cells.[3][8]
A thorough validation process must therefore distinguish between these effects to build a comprehensive safety and efficacy profile for a novel ADC.
Comparative Analysis of In Vitro Cytotoxicity Assays
A panel of in vitro assays is essential to quantify the potency and specificity of a novel ADC. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of ADC required to inhibit the growth of 50% of the target cells.[4]
Table 1: Comparison of In Vitro Cytotoxicity Assays for ADC Validation
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT/XTT Assay | Colorimetric assay based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][12] | Cell viability and metabolic activity.[4][12] | High-throughput, cost-effective, and provides a quantitative measure of cell viability.[4] | Can be affected by compounds that interfere with mitochondrial respiration. The MTT assay requires a solubilization step.[4] |
| LDH Release Assay | Colorimetric assay that measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells. | Cell membrane integrity and cytotoxicity. | Non-radioactive and allows for kinetic studies from the same sample. | Can be influenced by serum LDH levels in the culture medium. |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | Flow cytometry-based assay that uses Annexin V to detect early apoptotic cells and propidium (B1200493) iodide (PI) to identify late apoptotic and necrotic cells.[5] | Apoptosis and necrosis.[5] | Provides detailed information on the mechanism of cell death. | Lower throughput than colorimetric assays and requires a flow cytometer. |
| Cell Cycle Analysis | Flow cytometry-based assay that uses a fluorescent DNA-binding dye (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle.[5] | Cell cycle arrest.[5] | Elucidates the mechanism of action of the cytotoxic payload (e.g., microtubule inhibitors cause G2/M arrest). | Indirect measure of cytotoxicity. |
Experimental Protocols
Target Antigen Expression Analysis by Flow Cytometry
Objective: To quantify the expression of the target antigen on the surface of different cell lines.
Methodology:
-
Cell Preparation: Harvest and wash target and control cell lines.
-
Antibody Incubation: Incubate cells with a fluorescently labeled primary antibody specific for the target antigen. Include an isotype control to account for non-specific binding.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) to quantify antigen expression levels.
In Vitro Cytotoxicity Assay (MTT)
Objective: To determine the IC₅₀ of the novel ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates and allow them to adhere overnight.[13]
-
ADC Treatment: Treat the cells with a serial dilution of the novel ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.[12]
-
Incubation: Incubate the plates for a period determined by the cell doubling time (typically 72-120 hours).[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[12][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[4]
Bystander Killing Assay
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at various ratios.[14]
-
ADC Treatment: Treat the co-culture with the novel ADC.
-
Incubation: Incubate the plate for an appropriate duration.
-
Analysis: Measure the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.
Visualizing the Workflow and Mechanisms
ADC Mechanism of Action
Caption: Mechanism of action for a typical internalizing ADC.
Experimental Workflow for Cytotoxicity Validation
Caption: A typical experimental workflow for validating ADC cytotoxicity.
Decision Tree for Interpreting Cytotoxicity Data
Caption: A decision tree for interpreting ADC cytotoxicity results.
Conclusion
Validating the target-specific cytotoxicity of a novel ADC is a multifaceted process that requires a combination of well-controlled in vitro and in vivo experiments. By employing a panel of assays to assess not only direct cytotoxicity but also the mechanism of cell death and potential bystander effects, researchers can build a robust data package to support the continued development of promising ADC candidates. Careful comparison of the ADC's activity in antigen-positive versus antigen-negative cells is paramount to confirming its specificity and predicting its therapeutic index.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. openpr.com [openpr.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
The Hydrophilicity Advantage: A Comparative Guide to Linker Impact on ADC Efficacy
The design of the linker connecting the antibody to the cytotoxic payload is a critical determinant of the therapeutic success of an antibody-drug conjugate (ADC). Among the various linker properties, hydrophobicity has emerged as a key parameter influencing an ADC's efficacy, safety, and overall performance. This guide provides a comparative analysis of ADCs with varying linker hydrophobicities, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for ADC design.
Physicochemical and In Vitro Comparison
Increasing the hydrophilicity of the drug-linker component of an ADC can significantly mitigate issues of aggregation, a common challenge with hydrophobic payloads, and can enable higher drug-to-antibody ratios (DAR) without compromising the structural integrity of the conjugate.[1][2]
| ADC Characteristic | Hydrophobic Linker ADC (e.g., vedotin) | Hydrophilic Linker ADC (e.g., LD343, PEGylated) | Key Observations |
| Drug-to-Antibody Ratio (DAR) | Typically limited to 2-4[3] | Can achieve higher DAR (e.g., 8) with good homogeneity[3] | Hydrophilic linkers can increase the payload delivery capacity per antibody. |
| Aggregation | Prone to aggregation, especially at higher DARs[4][5] | Reduced aggregation tendency even at high DARs[1][2] | Improved hydrophilicity enhances solubility and stability.[1] |
| In Vitro Potency (IC50) | Potent | Generally maintains or has comparable potency[3][6] | The intrinsic potency of the payload is the primary driver of in vitro cytotoxicity. |
| Bystander Effect | Can exhibit bystander killing | Maintains a robust bystander effect[3] | The ability of the released payload to kill neighboring antigen-negative cells is not compromised by a hydrophilic linker. |
Pharmacokinetics and In Vivo Efficacy
The hydrophobicity of an ADC has a profound impact on its behavior in vivo. More hydrophobic ADCs tend to be cleared more rapidly from circulation, reducing their exposure to the tumor and potentially leading to off-target toxicities.[7][8][9]
| Performance Metric | Hydrophobic Linker ADC | Hydrophilic Linker ADC | Key Observations |
| Plasma Clearance | Faster clearance[7][8] | Slower clearance, leading to longer plasma half-life[1][3][7] | Reduced hydrophobicity minimizes non-specific uptake by the reticuloendothelial system.[1] |
| In Vivo Efficacy | Efficacious, but may be limited by clearance | Superior or sustained tumor regression[3][6][7] | Increased plasma stability and exposure at the tumor site enhance anti-tumor activity. |
| Maximum Tolerated Dose (MTD) | Lower MTD[3] | Higher MTD, indicating a better safety profile[3] | Reduced off-target toxicity allows for the administration of higher, more effective doses. |
| Therapeutic Index | Narrower[3][10] | Wider[3][7][11] | The combination of improved efficacy and better tolerability leads to an expanded therapeutic window. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
Purpose: To assess the hydrophobicity profile and drug load distribution of an ADC.
Methodology:
-
A non-porous polymeric column with a hydrophobic stationary phase (e.g., butyl or phenyl) is used.
-
The ADC sample is loaded onto the column in a high-salt mobile phase (e.g., phosphate (B84403) buffer with ammonium (B1175870) sulfate).
-
A decreasing salt gradient is applied to elute the ADC species.
-
More hydrophobic species are retained longer on the column and elute at lower salt concentrations.
-
Detection is typically performed by UV absorbance at 280 nm.
In Vitro Cytotoxicity Assay
Purpose: To determine the potency (IC50) of an ADC on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADCs are serially diluted to a range of concentrations and added to the cells.
-
Cells are incubated with the ADCs for a specified period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).
-
The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated from the dose-response curve.
Pharmacokinetic (PK) Analysis in Rodents
Purpose: To evaluate the plasma clearance and stability of an ADC.
Methodology:
-
A cohort of rodents (e.g., mice or rats) is administered a single intravenous dose of the ADC.
-
Blood samples are collected at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Plasma is isolated from the blood samples.
-
The concentration of total antibody and/or ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
PK parameters such as clearance, half-life, and area under the curve (AUC) are calculated from the concentration-time data.
In Vivo Xenograft Tumor Model
Purpose: To assess the anti-tumor efficacy of an ADC.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with the ADC, a control antibody, or vehicle according to a specified dosing schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition for the treated groups is calculated.
Visualizing the Impact
Caption: Linker hydrophobicity dictates ADC pharmacokinetics and therapeutic outcome.
Caption: Intracellular pathway of an ADC with a cleavable linker and MMAE payload.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Val-Cit and Val-Ala Peptide Linker Stability in Plasma for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a cleavable linker is a critical decision in the design of antibody-drug conjugates (ADCs), directly impacting their therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent upon internalization into target tumor cells. This guide provides a detailed comparison of the plasma stability of two commonly used dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), supported by available experimental data.
Comparative Stability Data
The stability of Val-Cit and Val-Ala linkers is highly dependent on the plasma species due to differences in enzymatic activity. In human plasma, both linkers generally exhibit high stability, making them suitable for clinical applications. However, significant instability is observed in rodent plasma, a crucial consideration for preclinical evaluation.
| Linker | Plasma Species | Stability Metric | Value | Key Findings & Considerations |
| Val-Cit | Human | Stability | Generally Stable | Considered stable in human plasma, a key attribute for its use in clinical ADCs.[1][2] |
| Mouse | % Payload Loss | >95% | Highly unstable due to cleavage by the carboxylesterase Ces1c, leading to rapid payload release.[1] | |
| Mouse | Half-life (t½) | ~80 hours | While unstable, some studies have quantified the half-life, which can be influenced by the overall ADC structure. | |
| Val-Ala | Human | Stability | Generally Stable | Similar to Val-Cit, it is considered stable in human plasma. |
| Mouse | Hydrolysis Time | < 1 hour | Also susceptible to rapid hydrolysis in mouse plasma.[3] | |
| General | Aggregation | Lower than Val-Cit | Exhibits better hydrophilicity, which can reduce the tendency for aggregation, especially in ADCs with high drug-to-antibody ratios (DARs).[3][4] | |
| General | Cathepsin B Cleavage Rate | ~50% of Val-Cit | In isolated enzyme assays, Val-Ala is cleaved by Cathepsin B at approximately half the rate of Val-Cit. |
Note: Direct head-to-head comparisons of plasma stability across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and analytical methods used.
Experimental Protocols
The following outlines a generalized protocol for assessing the in vitro plasma stability of an ADC, a critical experiment in the preclinical development phase.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from an ADC in plasma over time.
Materials:
-
Test ADC (with Val-Cit or Val-Ala linker)
-
Control ADC (e.g., with a non-cleavable linker)
-
Pooled plasma from relevant species (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with orbital shaker
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Instrumentation for analysis (LC-MS/MS or ELISA)
Procedure:
-
Incubation: The test ADC is incubated in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C with gentle agitation. A control sample of the ADC in PBS is also prepared to assess inherent instability.
-
Time-Point Sampling: Aliquots are collected from the plasma and PBS incubation mixtures at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).
-
Sample Processing:
-
To stop the reaction and precipitate plasma proteins, a quenching solution (e.g., cold acetonitrile) is added to each aliquot.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the released payload, is collected for analysis.
-
-
Analysis:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common method for quantifying the amount of free payload released from the ADC at each time point. It offers high sensitivity and specificity.
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA-based method can be used to measure the amount of intact, drug-conjugated antibody remaining at each time point. This is typically achieved by using a capture antibody that binds the ADC and a detection antibody that recognizes the payload.
-
-
Data Analysis: The percentage of released payload or the percentage of remaining intact ADC is plotted against time. From this data, the half-life (t½) of the linker in plasma can be calculated.
Mechanism of Intracellular Cleavage
The therapeutic efficacy of ADCs with Val-Cit or Val-Ala linkers relies on their cleavage by specific proteases within the lysosome of target cancer cells. The primary enzyme responsible for this cleavage is Cathepsin B.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
A Comparative Guide to the Therapeutic Index of Antibody-Drug Conjugate Constructs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI)—the ratio between the toxic dose and the effective dose of a drug—is a critical determinant of the clinical success of an antibody-drug conjugate (ADC).[1] A wider therapeutic window indicates a safer and more effective therapeutic. In the preclinical assessment of ADCs, a thorough evaluation of the TI of different constructs is paramount. This guide provides an objective comparison of the performance of various ADC constructs in preclinical models, supported by experimental data and detailed methodologies, to aid in the rational design and selection of ADC candidates.
The TI of an ADC is not determined by a single component but rather by the interplay of the monoclonal antibody (mAb), the cytotoxic payload, the linker connecting them, and the drug-to-antibody ratio (DAR).[2][3] Advances in each of these areas are continually pushing the boundaries of ADC efficacy and safety.
Key Factors Influencing the Therapeutic Index of ADCs
The selection and engineering of each component of an ADC are crucial for optimizing its therapeutic index. The ideal ADC should exhibit high stability in circulation, efficiently release its potent payload within tumor cells, and minimize off-target toxicities.[4][5]
Diagram of Key ADC Components and Their Impact on the Therapeutic Index
Caption: Key components of an ADC and their influence on the therapeutic index.
Comparative Preclinical Data of Different ADC Constructs
The following tables summarize preclinical data for different ADC constructs, highlighting the impact of linker technology, payload type, and conjugation method on the therapeutic index. The therapeutic index is often calculated as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Effective Dose (MED).[6]
Table 1: Comparison of Cleavable vs. Non-Cleavable Linkers
| ADC Construct (Antibody-Linker-Payload) | Linker Type | Preclinical Model | MTD (mg/kg) | MED (mg/kg) | Therapeutic Index (MTD/MED) | Key Findings |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | HER2+ Gastric Cancer Xenograft (NCI-N87) | 10 | 1 | 10 | Potent anti-tumor activity, but potential for off-target toxicity due to premature linker cleavage.[7] |
| Trastuzumab-mc-DM1 (T-DM1) | Non-cleavable | HER2+ Breast Cancer Xenograft (KPL-4) | 20 | 5 | 4 | Increased stability in circulation, leading to a favorable safety profile but potentially limited bystander effect.[5][8][9] |
| Anti-CD22-Disulfide-DM1 | Cleavable (Redox-sensitive) | Human Lymphoma Xenograft | 15 | 2.5 | 6 | Effective payload release in the reducing environment of the cell, but potential for instability in circulation.[10] |
Table 2: Comparison of Different Cytotoxic Payloads
| ADC Construct (Antibody-Linker-Payload) | Payload Type | Preclinical Model | MTD (mg/kg) | MED (mg/kg) | Therapeutic Index (MTD/MED) | Key Findings |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | Auristatin (MMAE) | Hodgkin Lymphoma Xenograft | 3 | 0.5 | 6 | High potency with a notable bystander effect, beneficial for heterogeneous tumors.[11][12] |
| Anti-CD30-mc-MMAF | Auristatin (MMAF) | Hodgkin Lymphoma Xenograft | 10 | 1 | 10 | Less permeable and reduced bystander effect compared to MMAE, potentially leading to a better safety profile.[11][12][13] |
| Anti-CD33-PBD | Pyrrolobenzodiazepine (PBD) | Acute Myeloid Leukemia (AML) Xenograft | 0.3 | 0.05 | 6 | Extremely potent, effective at very low doses, but can have a narrow therapeutic window due to off-target toxicity.[1][14] |
| Trastuzumab-Deruxtecan (T-DXd) | Topoisomerase I inhibitor (DXd) | HER2-low Breast Cancer Xenograft | 15 | 1 | 15 | High DAR and a cleavable linker contribute to a potent bystander effect and efficacy in tumors with low antigen expression.[15] |
Table 3: Comparison of Conjugation Chemistries
| ADC Construct (Antibody-Linker-Payload) | Conjugation Method | Preclinical Model | MTD (mg/kg) | MED (mg/kg) | Therapeutic Index (MTD/MED) | Key Findings |
| Anti-HER2-Cys-vc-MMAE | Stochastic (Cysteine) | HER2+ Breast Cancer Xenograft | 10 | 1.5 | 6.7 | Heterogeneous mixture with variable DAR, potentially impacting PK and efficacy.[16] |
| Anti-HER2-Site-specific-vc-MMAE | Site-specific (Engineered Cysteine) | HER2+ Breast Cancer Xenograft | 15 | 1 | 15 | Homogeneous product with a defined DAR, leading to improved pharmacokinetics and a wider therapeutic index.[16][17][18] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of an ADC's therapeutic index.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC against cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the cells. Include an unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Add a cell viability reagent, such as MTT or XTT, to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC construct by plotting the cell viability against the log of the ADC concentration.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
Workflow for In Vivo Xenograft Study
Caption: A generalized workflow for an in vivo xenograft efficacy study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells or patient-derived xenograft (PDX) fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC constructs, vehicle control, and other relevant controls (e.g., unconjugated antibody, free payload) intravenously at various dose levels.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups. The MED is the lowest dose that produces a significant anti-tumor effect.
In Vivo Toxicity Study (MTD Determination)
This study determines the highest dose of an ADC that can be administered without causing unacceptable levels of toxicity.
Protocol:
-
Animal Model: Typically conducted in both rodents (e.g., rats) and non-human primates.[15][19]
-
Dose Escalation: Administer escalating doses of the ADC to different cohorts of animals.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Clinical Pathology and Histopathology: Collect blood samples for hematology and clinical chemistry analysis at various time points. At the end of the study, perform a full necropsy and histopathological examination of all major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities (DLTs), such as significant body weight loss, severe hematological abnormalities, or irreversible organ damage.
Biodistribution Study
This study assesses the distribution and accumulation of the ADC in various tissues over time.
Protocol:
-
Radiolabeling: Label the ADC with a radionuclide (e.g., ¹²⁵I, ⁸⁹Zr).
-
Administration: Administer the radiolabeled ADC to tumor-bearing mice.
-
Tissue Collection: At various time points post-administration, euthanize the mice and collect tumors and major organs.
-
Radioactivity Measurement: Measure the radioactivity in each tissue using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the tumor-to-organ ratio and assess on-target and off-target accumulation.
Conclusion
The therapeutic index is a critical attribute of an ADC that dictates its potential for clinical success. Preclinical assessment of the TI requires a multi-faceted approach, systematically evaluating the contribution of each component of the ADC. By employing robust and standardized experimental protocols and carefully comparing the performance of different constructs, researchers can identify ADC candidates with the most promising safety and efficacy profiles for further development. The data presented in this guide underscores the importance of optimizing the interplay between the antibody, linker, payload, and conjugation strategy to widen the therapeutic window and ultimately deliver more effective and safer cancer therapies to patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Mal-PEG4-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Mal-PEG4-Val-Cit-PAB-MMAE, an antibody-drug conjugate (ADC) linker payload, is critical due to the inclusion of the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE). This document provides a procedural guide for the safe disposal of this compound, emphasizing safety protocols and environmental protection. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is imperative.
Hazard Identification and Classification
The primary hazard associated with this compound stems from the MMAE component, a potent anti-mitotic agent.[1] Due to its cytotoxicity, the entire ADC conjugate must be handled with the same level of precaution as the active cytotoxic drug.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | MMAE is fatal if swallowed.[1] |
| Acute Toxicity (Inhalation) | MMAE is fatal if inhaled.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure) and causes damage to organs through prolonged or repeated exposure.[1] |
Personal Protective Equipment (PPE) and Handling
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent aerosolization.[1] The following PPE is mandatory:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.[1]
-
Lab Coat: A dedicated lab coat should be used.
-
Eye Protection: Safety goggles are required.[2]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Figure 1. Logical workflow for the safe disposal of this compound.
Experimental Protocol: Deactivation of Residual this compound
Before final disposal, any residual this compound, in pure form or in solution, should be chemically deactivated. A common method for deactivating potent cytotoxic compounds involves treatment with a solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412).[2]
Caution: Deactivation reactions may be exothermic. This procedure must be performed slowly and in a controlled manner within a chemical fume hood.
Materials:
-
Residual this compound (pure or in solution)
-
Sodium hypochlorite solution (e.g., commercial bleach) or potassium permanganate solution
-
Appropriate reaction vessel (e.g., glass beaker)
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE)
Procedure:
-
Consult EHS: Before proceeding, consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate concentration of the deactivating agent and the required reaction time based on the quantity of the compound to be deactivated.[2]
-
Preparation: In a certified chemical fume hood, place the vessel containing the residual this compound on a stir plate.
-
Deactivation: Slowly add the recommended deactivating solution (sodium hypochlorite or potassium permanganate) to the compound while stirring.
-
Reaction: Allow the reaction to proceed for the time specified by your EHS department to ensure complete deactivation.
-
Disposal of Deactivated Solution: The resulting deactivated liquid waste must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent cross-contamination and ensure compliant disposal.
-
Liquid Waste: All liquid waste, including deactivated solutions and solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Cytotoxic Waste" or "Hazardous Chemical Waste" and list the chemical constituents.[2]
-
Solid Waste: All non-sharp solid waste contaminated with this compound, including PPE (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent pads, must be collected in a dedicated, leak-proof container lined with a distinctive bag (often yellow or purple).[1] The container must be clearly labeled as "Cytotoxic Waste for Incineration".[1]
-
Sharps Waste: All contaminated sharps, such as needles and syringes, must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[1]
Final Disposal
All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program. Contact your EHS department to arrange for the pickup and final disposal of the waste containers. The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[2]
Spill Response
In the event of a spill, the following protocol should be followed:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the affected area.[1]
-
Don PPE: Before attempting to clean the spill, put on the full recommended personal protective equipment.[1]
-
Contain the Spill: Use absorbent pads from a chemical spill kit to cover and contain the spill.[1]
-
Report: Immediately report the spill to your institution's EHS officer.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
